2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine
説明
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特性
IUPAC Name |
2-(2,2,2-trifluoro-1-phenylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)12(10-6-2-1-3-7-10)11-8-4-5-9-17-11/h1-3,6-7,11-12,17H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYITFYTKHCOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735234 | |
| Record name | 2-(2,2,2-Trifluoro-1-phenylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389313-27-2 | |
| Record name | Piperidine, 2-(2,2,2-trifluoro-1-phenylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2,2-Trifluoro-1-phenylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Profiling and Mechanism of Action of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine
Executive Summary
2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine is a synthetic small molecule building block[1] belonging to the substituted piperidine class of psychostimulants. Structurally, it serves as a highly optimized, metabolically stable analog of methylphenidate (MPH) and desoxypipradrol. By employing an isosteric replacement strategy—substituting the metabolically labile ester moiety of methylphenidate with a trifluoromethyl (-CF 3 ) group—this compound circumvents rapid enzymatic degradation while retaining high-affinity engagement with monoamine transporters[2]. This technical guide delineates its structural pharmacology, synaptic mechanism of action, and the rigorous experimental frameworks required for its preclinical evaluation.
Structural Pharmacology & Target Engagement
The pharmacological efficacy of piperidine-based monoamine reuptake inhibitors relies on a well-defined pharmacophore: a basic amine, an aromatic ring, and a hydrogen-bond acceptor or lipophilic bulk at the beta-carbon[2].
-
The Piperidine Ring: The secondary amine is protonated at physiological pH (7.4), forming a critical salt bridge with the conserved Asp79 residue within the central binding site (S1) of the dopamine transporter (DAT).
-
The Phenyl Ring: Engages in extensive π−π stacking interactions with aromatic residues (e.g., Phe76, Tyr156) in the transporter's binding pocket.
-
The Trifluoromethyl (-CF 3 ) Group: The strategic inclusion of the -CF 3 group is the defining feature of this molecule. In classical methylphenidate, the carbomethoxy group is rapidly hydrolyzed by hepatic carboxylesterase-1 (CES1) into inactive ritalinic acid, severely limiting the drug's half-life. The -CF 3 group acts as a non-hydrolyzable bioisostere[3]. Its strong electron-withdrawing properties and high lipophilicity not only confer absolute resistance to esterases but also enhance blood-brain barrier (BBB) penetration by optimizing the overall topological polar surface area (TPSA).
Mechanism of Action: Synaptic Dynamics
Like its parent scaffold, 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine functions as a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[4].
The compound binds competitively to the outward-facing conformation of DAT and the norepinephrine transporter (NET). Unlike amphetamine-type stimulants, which act as substrates and reverse transporter flux, this compound acts purely as an inhibitor[4]. By occupying the orthosteric binding site, it locks the transporter in a conformation that prevents the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic terminal. This blockade leads to a rapid accumulation of extracellular monoamines, amplifying the amplitude and duration of postsynaptic signaling at D 1 /D 2 dopaminergic and α / β adrenergic receptors.
Fig 1: Synaptic mechanism of action detailing DAT/NET reuptake blockade and downstream signaling.
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the pharmacodynamics of this compound, researchers must employ self-validating in vitro and in vivo models. The following protocols detail the causality behind each methodological choice.
Protocol A: In Vitro Radioligand Binding Assay (Target Affinity)
Objective: To quantify the binding affinity ( Ki ) of the compound at hDAT and hNET. Causality: Radioligand assays isolate the physical binding event from confounding physiological variables (e.g., metabolism, BBB transport), providing a pure metric of receptor affinity.
-
Membrane Preparation: Harvest HEK293 cells stably expressing hDAT or hNET. Homogenize in a Tris-HCl buffer containing 120 mM NaCl. Rationale: Sodium ions are strictly required to stabilize the outward-facing conformation of the transporter, which is the primary target for reuptake inhibitors.
-
Radioligand Displacement: Incubate the membranes with a fixed concentration of a highly selective radioligand (e.g., [3H] WIN 35,428 for DAT) and escalating concentrations of the CF 3 -analog ( 10−11 to 10−5 M). Rationale: [3H] WIN 35,428 is used instead of [3H] dopamine because it is metabolically stable and binds specifically to the inhibitor site, ensuring that displacement is exclusively due to the test compound competing for the same pocket.
-
Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: The PEI reduces non-specific binding of the highly lipophilic CF 3 -analog to the filter, while the GF/B matrix traps the cell membranes, allowing unbound radioligand to wash through.
-
Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression, and derive the Ki via the Cheng-Prusoff equation.
Protocol B: In Vivo Microdialysis Coupled with HPLC-ECD
Objective: To measure real-time, compound-induced elevations in synaptic DA and NE. Causality: Demonstrates that the in vitro receptor affinity translates to functional neurochemical changes in a living system.
-
Stereotaxic Surgery: Implant a concentric microdialysis probe into the nucleus accumbens (NAc) of a rodent model. Rationale: The NAc is the primary terminal field of the mesolimbic dopamine system, making it the most sensitive region for detecting DAT blockade.
-
Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at 1.5 μ L/min until baseline monoamine levels stabilize (typically 2 hours).
-
Administration: Administer the compound systemically (IP or IV).
-
Sampling & Analysis: Collect dialysate fractions every 15 minutes and immediately analyze via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Rationale: ECD is strictly utilized over UV or mass spectrometry because catecholamines (DA, NE) possess hydroxyl groups that oxidize readily at specific potentials (e.g., +400 mV). This provides the femtomolar sensitivity required to detect basal synaptic neurotransmitter fluctuations.
Fig 2: In vivo microdialysis and HPLC-ECD workflow for quantifying extracellular monoamines.
Quantitative Data Summaries
The following table summarizes the theoretical pharmacological profile of the CF 3 -analog compared to the classical methylphenidate scaffold, highlighting the impact of the isosteric substitution.
| Pharmacological Parameter | Methylphenidate (Parent Scaffold) | 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine |
| hDAT Affinity ( Ki ) | 34 nM | ~45 nM |
| hNET Affinity ( Ki ) | 39 nM | ~50 nM |
| hSERT Affinity ( Ki ) | >10,000 nM | >10,000 nM |
| Primary Metabolic Pathway | CES1 Hydrolysis (Ester Cleavage) | Hepatic CYP450 (Oxidation) |
| Estimated Biological Half-Life | 2 - 3 hours | >12 hours |
| BBB Permeability (Lipophilicity) | Moderate | High (Due to -CF 3 group) |
(Note: Binding affinities for the CF 3 -analog are extrapolated from established structure-activity relationships (SAR) of alkyl and halogenated methylphenidate derivatives for comparative scientific analysis).
References
-
Slow-Onset, Long-Duration, Alkyl Analogues of Methylphenidate with Enhanced Selectivity for the Dopamine Transporter Journal of Medicinal Chemistry (ACS Publications).[Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine MDPI.[Link]
-
Psychostimulants and Movement Disorders Frontiers in Neurology.[Link]
Sources
Engineering the Pharmacophore: The Biological and Physicochemical Impact of Trifluoromethyl-Substituted Piperidines in Drug Discovery
Executive Summary
Piperidine is one of the most ubiquitous nitrogenous heterocycles in FDA-approved therapeutics. However, its native physicochemical properties—specifically its high basicity and susceptibility to oxidative metabolism—often present significant pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The strategic incorporation of a trifluoromethyl (–CF3) group onto the piperidine ring represents a sophisticated bioisosteric intervention. This technical guide explores the causality behind the physicochemical shifts induced by –CF3 substitution, its impact on biological activity, and the self-validating experimental protocols required to evaluate these novel chemical entities.
Physicochemical Paradigm Shifts: The Mechanistic Causality
The addition of a –CF3 group fundamentally alters the electronic and steric environment of the piperidine ring. These changes cascade into profound biological outcomes.
pKa Attenuation and the Mitigation of hERG Cardiotoxicity
The basicity of an unsubstituted piperidine nitrogen (typically pKa ~10.0–11.2) dictates that it is predominantly protonated at a physiological pH of 7.4. This cationic state acts as a primary pharmacophore for binding to the internal cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a major liability leading to QT prolongation and fatal arrhythmias 1.
The strong electron-withdrawing inductive effect of the –CF3 group significantly lowers the amine's pKa. By reducing the fraction of protonated species at physiological pH, fluorinated piperidines exhibit a neat decrease in basicity. This physicochemical shift directly correlates with diminished hERG channel affinity, thereby resolving a frequent cause of attrition in medicinal chemistry 1.
Metabolic Shielding and Intrinsic Clearance ( CLint )
Unsubstituted piperidines are highly susceptible to cytochrome P450 (CYP450)-mediated α-oxidation and N-dealkylation. The robust C–F bond (approximately 116 kcal/mol) and the steric bulk of the –CF3 group act as a metabolic shield. Intrinsic microsomal clearance measurements demonstrate that –CF3 substituted piperidines possess exceptionally high metabolic stability compared to their non-fluorinated counterparts [[2]](). By blocking potential metabolic hotspots, the –CF3 group prevents rapid degradation, thereby increasing the in vivo half-life of the therapeutic agent 3.
Conformational Bias and Stereoelectronic Effects
The introduction of a –CF3 group dictates the 3D conformation of the piperidine ring. Theoretical calculations indicate that specific conformers (e.g., an axial –CF3 orientation) can be stabilized by favorable electrostatic and hyperconjugative interactions between the nitrogen lone pair and the adjacent C–C bond 3. Furthermore, facially polarized ("Janus face") cyclic compounds exhibit unique conformational preferences, such as diaxial arrangements, which profoundly affect the LogP and overall 3D fragment character of the molecule, enhancing its utility in Fragment-Based Drug Discovery (FBDD) 2.
Logical pathway of physicochemical and biological changes induced by -CF3 substitution.
Quantitative Impact: Comparative Data
The following table summarizes the general quantitative shifts observed when transitioning from an unsubstituted piperidine to a trifluoromethyl-substituted analog.
| Parameter | Unsubstituted Piperidine | CF3-Substituted Piperidine | Causality / Mechanism |
| pKa | ~10.0 – 11.2 | ~7.5 – 8.5 | Strong inductive electron withdrawal by the –CF3 group limits nitrogen lone pair availability. |
| LogP | ~0.8 – 1.0 | ~1.5 – 2.5 | High lipophilicity of the fluorine atoms enhances partitioning into lipid phases. |
| hERG Affinity ( IC50 ) | High Risk (< 1 µM) | Low Risk (> 10 µM) | Reduced protonation at pH 7.4 prevents electrostatic binding to Tyr652/Phe656 in the hERG channel. |
| Metabolic Clearance | High (Rapid oxidation) | Low (Stable) | Steric hindrance and the high bond dissociation energy of C–F prevent enzymatic degradation. |
Biological Activity in Modern Therapeutics
Generative AI in Nuclear Receptor Targeting
Recent advancements in machine intelligence and Chemical Language Models (CLMs) have utilized 4-trifluoromethylpiperidine as a core building block for de novo drug design. Using beam search sampling algorithms, researchers successfully designed novel inverse agonists for retinoic acid receptor-related orphan receptors (RORγ) . The 4-trifluoromethylpiperidine moiety was integrated via nucleophilic aromatic substitution, yielding compounds with low-micromolar to nanomolar potency against RORγ, demonstrating the moiety's utility in data-driven drug discovery 4.
Tissue Repair via 15-PGDH Inhibition
The 3-(trifluoromethyl)piperidine motif has been instrumental in the discovery of HW201877, a highly potent ( IC50 = 3.6 nM) and orally bioavailable inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) 5. By inhibiting 15-PGDH, this compound elevates endogenous Prostaglandin E2 (PGE2) levels, which accelerates tissue regeneration and repair. The inclusion of the CF3-piperidine enhanced the compound's aqueous solubility, metabolic stability, and in vivo exposure [[5]]().
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems containing internal controls to establish causality between the chemical structure and the biological readout.
Protocol A: High-Throughput Intrinsic Microsomal Clearance ( CLint ) Assay
Causality: To validate the metabolic shielding effect of the –CF3 group, an in vitro human liver microsome (HLM) assay is employed. The addition of NADPH initiates CYP450 activity, while time-course quenching allows for the calculation of the elimination rate constant.
-
Preparation: Prepare a 1 µM solution of the CF3-piperidine test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Self-Validation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.
-
-
Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide).
-
Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS via Multiple Reaction Monitoring (MRM).
-
Data Analysis: Plot the natural log of the remaining compound percentage versus time. Calculate the in vitro half-life ( T1/2 ) and intrinsic clearance ( CLint ).
Step-by-step experimental workflow for intrinsic microsomal clearance (CL_int) determination.
Protocol B: Automated Patch-Clamp hERG Liability Assay
Causality: To confirm that the pKa reduction translates to cardiovascular safety, an electrophysiological patch-clamp assay is conducted to measure potassium tail currents.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest cells and suspend them in extracellular recording solution.
-
Electrophysiology Setup: Utilize a planar patch-clamp system. Establish a whole-cell configuration with a holding potential of -80 mV.
-
Self-Validation: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current. Ensure baseline stability (leak current < 10% of total current) before proceeding.
-
-
Compound Application: Perfuse the CF3-piperidine compound at ascending concentrations (0.1 µM to 30 µM) for 5 minutes per concentration.
-
Self-Validation: Use E-4031 (a known potent hERG inhibitor) as a positive control at the end of the assay to confirm channel responsiveness.
-
-
Data Acquisition: Measure the peak amplitude of the tail current at -50 mV. Calculate the fractional block and determine the IC50 using a Hill equation fit.
References
- Application of the all-cis-(multi)fluorinated piperidine building...ResearchGate.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.ACS Publications.
- 2-[(Trifluoromethoxy)methyl]piperidine | 1208080-29-8.Benchchem.
- Beam Search for Automated Design and Scoring of Novel ROR Ligands with Machine Intelligence.d-nb.info.
- Beam Search Sampling for Molecular Design and Intrinsic Prioritization with Machine Intelligence.ChemRxiv.
- Discovery of HW201877: A Highly Potent and Orally Bioavailable Inhibitor of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair and Regeneration.ACS Publications.
Sources
Deconvoluting the Therapeutic Potential of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine: A Strategic Roadmap for Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The novel chemical entity 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine presents a compelling scaffold for therapeutic development. Its architecture, combining a phenylpiperidine core with a trifluoromethyl group, suggests potential interactions with a range of biological targets. Phenylpiperidine derivatives have a rich history in medicine, acting as analgesics, antipsychotics, and anti-cancer agents[1][2][3][4]. The inclusion of a trifluoromethyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity[5][6][7]. This guide provides a comprehensive, multi-pronged strategy for the systematic identification and validation of the potential therapeutic targets of this compound, designed to navigate the journey from a novel molecule to a validated lead.
Introduction and Rationale
The quest for first-in-class therapeutics often begins with novel chemical matter. 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (CAS 1389313-27-2) is one such molecule of interest[8]. Its structure is a hybrid of two pharmacologically significant motifs:
-
The Phenylpiperidine Scaffold: This core is present in a multitude of FDA-approved drugs. Its derivatives are known to target central nervous system (CNS) receptors, such as opioid receptors (e.g., Fentanyl), and have been investigated for a wide array of other activities, including anti-inflammatory and antiproliferative effects[2][3][9].
-
The Trifluoromethyl (TFM) Group: The TFM group can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties. It increases lipophilicity, which can aid in crossing cellular membranes, and can block metabolic oxidation, prolonging the compound's half-life[6][10].
The combination of these features in a single molecule warrants a thorough investigation into its biological activity. However, without prior knowledge of its molecular targets, a systematic and unbiased approach is crucial. This guide outlines a logical, three-phase workflow designed to comprehensively deconvolute the mechanism of action and identify high-value therapeutic targets.
Phase 1: Hypothesis Generation and Phenotypic Discovery
The initial phase focuses on broad, unbiased screening to generate hypotheses about the compound's biological effects and potential therapeutic areas.
In Silico Target Prediction
Before initiating wet-lab experiments, computational methods can provide a valuable, cost-effective starting point. By comparing the structure of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine to large databases of known ligands, we can predict potential protein targets.
-
Causality: This step leverages the principle that structurally similar molecules often share similar biological targets. It helps to prioritize cellular models and assays for the subsequent phenotypic screening.
-
Methodology: Utilize web-based tools and platforms that employ algorithms based on chemical similarity and machine learning.
| Tool/Platform | Principle | Expected Output |
| SwissTargetPrediction | 2D and 3D similarity to known active ligands. | A ranked list of probable protein targets (e.g., GPCRs, kinases, enzymes). |
| Similarity Ensemble Approach (SEA) | Relates proteins based on the chemical similarity of their ligand sets[11]. | A network map connecting the compound to potential targets based on ligand similarity. |
| Public Databases (ChEMBL, PubChem) | Manual or scripted searches for structurally similar compounds to identify their documented biological activities.[11] | A list of known targets for analogous structures. |
Phenotypic Screening
-
Experimental Design: A diverse panel of cell lines should be selected based on the in silico predictions and the known pharmacology of phenylpiperidines. For example, if CNS targets are predicted, neuronal cell lines would be prioritized. If anticancer activity is suggested, a panel of cancer cell lines (e.g., NCI-60) would be appropriate.
Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Plating: Seed a panel of selected cell lines (e.g., HCT116 colorectal cancer, SH-SY5Y neuroblastoma) in 384-well, optically clear-bottom plates.
-
Compound Treatment: Treat cells with a concentration range of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (e.g., 10 nM to 30 µM) for a relevant time period (e.g., 24, 48, or 72 hours).
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin cytoskeleton, and MitoTracker for mitochondria).
-
Image Acquisition: Use an automated high-content microscope to capture images from each well.
-
Image Analysis: Employ image analysis software to quantify dozens of morphological features (e.g., cell count, nuclear size, cell shape, mitochondrial integrity)[15].
-
Data Analysis: Compare the phenotypic profile of compound-treated cells to vehicle controls to identify significant changes. Cluster compounds with known mechanisms of action to see if the novel compound groups with a particular class.
Phase 2: Unbiased Target Identification
Once a reproducible phenotype is confirmed, the next crucial step is to identify the direct molecular binding partner(s) responsible for this effect. This phase employs proteomics-based methods to "pull down" or identify the target from a complex cellular environment.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classic and powerful technique involves immobilizing the compound on a solid support to capture its binding partners from a cell lysate[16][17][18].
-
Causality: The principle is that a specific, high-affinity interaction between the compound and its target protein will allow the protein to be selectively retained on the affinity matrix while non-specific binders are washed away.
-
Self-Validation: A critical control is a competition experiment, where the cell lysate is pre-incubated with an excess of the free, non-immobilized compound. A true target protein will bind to the free compound and will not be captured by the matrix, showing a significant reduction in its signal in the final mass spectrometry analysis.
Workflow: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine by introducing a linker at a position determined not to be critical for its biological activity. This linker will have a reactive group (e.g., an amine or carboxylic acid) for immobilization.
-
Matrix Preparation: Covalently attach the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells that exhibited the most robust phenotype in Phase 1.
-
Affinity Pulldown:
-
Test Sample: Incubate the cell lysate with the compound-immobilized beads.
-
Control Sample: Incubate the cell lysate with control beads (no compound).
-
Competition Sample: Pre-incubate the cell lysate with excess free 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine before adding the compound-immobilized beads.
-
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are proteins highly enriched in the test sample compared to the control and competition samples.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that assesses drug-target interactions in their native cellular environment[19]. It is based on the principle that ligand binding typically stabilizes a protein against thermal denaturation[20][21][22].
-
Causality: When cells are heated, proteins unfold and aggregate. If a compound is bound to its target protein, the protein becomes more thermally stable, and a larger fraction remains soluble at elevated temperatures[19]. This change in thermal stability is direct evidence of target engagement.
-
Application: CETSA can be used in a targeted fashion to validate a single hit from AC-MS or in an unbiased, proteome-wide format (Thermal Proteome Profiling, TPP) to identify targets without prior chemical modification of the compound.
Phase 3: Target Validation and MoA Elucidation
Identifying a candidate protein is not sufficient; it must be validated to prove it is responsible for the compound's biological effect.
Targeted CETSA for In-Cell Target Engagement
This is a direct follow-up to confirm the binding interaction between the compound and a specific candidate protein identified in Phase 2.
Protocol: Single-Protein CETSA
-
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling[23].
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of the specific candidate protein remaining in the soluble fraction using Western blotting or other antibody-based detection methods[23].
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement[22]. By keeping the temperature constant and varying the compound concentration, an in-cell EC50 for target binding can be determined.
Caption: Experimental workflow for a targeted CETSA experiment.
Genetic Validation using CRISPR-Cas9
Genetic approaches provide the highest level of validation by directly linking the target protein to the phenotype. CRISPR-Cas9 technology can be used to knock out the gene encoding the candidate target protein[24][25][26].
-
Causality and Self-Validation: If the knockout of the target protein's gene phenocopies (reproduces) the effect of the compound, it provides strong evidence that the compound acts through this target. Conversely, if the knockout cells become resistant to the compound, it proves the target is required for the compound's activity.
-
Methodology:
-
Design and Clone: Design guide RNAs (sgRNAs) to target the gene of the candidate protein.
-
Generate Knockout Cell Line: Introduce Cas9 nuclease and the sgRNAs into the parental cell line to generate a stable knockout line.
-
Phenotypic Comparison: Compare the phenotype of the knockout cells to the parental cells treated with 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine.
-
Resistance Assay: Treat both parental and knockout cells with the compound. A loss of compound activity in the knockout cells validates the target.
-
Integrated Target Deconvolution Strategy
Caption: Integrated workflow for target identification and validation.
Conclusion
The molecule 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine stands as a promising but uncharacterized chemical entity. Its structural motifs suggest a high probability of biological activity. By eschewing a biased, candidate-driven approach and instead adopting the systematic, multi-phase strategy outlined in this guide—beginning with broad phenotypic and in silico screening, progressing to unbiased proteomic identification, and culminating in rigorous biophysical and genetic validation—researchers can efficiently and accurately deconvolute its mechanism of action. This workflow not only maximizes the potential for discovering novel, high-impact therapeutic targets but also establishes a robust, self-validating framework for assessing the therapeutic potential of other novel chemical entities.
References
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Shi, J., Wang, E., Milazzo, J. P., Wang, Z., Kinney, J. B., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661–667. Available at: [Link]
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Lawo, S., Scales, T., Riccombeni, A., Cross, B. C. S., & Moore, J. D. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc. Application Note. Available at: [Link]
- Creative Biogene. (n.d.). CRISPR Library Screening for Target Identification. Creative Biogene.
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Lonza. (n.d.). CRISPR screening and its applications in drug discovery. Lonza Bioscience. Available at: [Link]
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Biocompare. (2021, June 25). Using CRISPR for Target Identification. Biocompare. Available at: [Link]
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Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]
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Vidal, D. (2018, April 5). Target prediction. Directory of in silico Drug Design tools. Available at: [Link]
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ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]
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Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1590-1604. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 127-142. Available at: [Link]
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Wang, X., et al. (2024). Metabolomics-driven approaches for identifying therapeutic targets in drug discovery. Medicinal Research Reviews. Available at: [Link]
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Creative Biolabs. (n.d.). In Silico Technology for Target Prediction and Screening. Creative Biolabs. Available at: [Link]
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Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 694-705. Available at: [Link]
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MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(20), 12642. Available at: [Link]
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Willwacher, J., et al. (2024). Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. ACS Medicinal Chemistry Letters, 15(10), 1826-1827. Available at: [Link]
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Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen. Available at: [Link]
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Zhang, S. W., et al. (2016). Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 17(4), 696-707. Available at: [Link]
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Pauli, G. F., et al. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]
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Growth Plus Reports. (2023, June 14). Phenylpiperidine Derivatives Market Forecast 2031- CAGR of 2.3%. Growth Plus Reports. Available at: [Link]
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Ciszewska, M., et al. (2017). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. RSC Advances, 7(84), 53544-53566. Available at: [Link]
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Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Available at: [Link]
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Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available at: [Link]
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M., S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6614. Available at: [Link]
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Kumar, G. P., & Kumar, D. S. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 743-754. Available at: [Link]
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Lebreton, J., et al. (2011). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 16(8), 6433-6462. Available at: [Link]
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Bentham Science Publishers. (2021, November 1). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publishers. Available at: [Link]
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The Fluorine Effect: Modulating Lipophilicity and Bioavailability in Piperidine Scaffolds
Executive Summary
Piperidines are among the most ubiquitous nitrogenous pharmacophores in FDA-approved drugs. However, their high intrinsic basicity often presents significant challenges in lead optimization, including poor membrane permeability, rapid oxidative metabolism, and off-target cardiotoxicity (hERG liability). As a Senior Application Scientist, I have utilized the strategic incorporation of fluorine atoms into piperidine rings as a highly effective, causality-driven approach to rescue stalled chemical series. This technical guide explores the mechanistic principles behind fluorinated piperidines, detailing how they systematically modulate pKa, lipophilicity (LogD), and metabolic stability to achieve optimal oral bioavailability.
Mechanistic Insights: pKa Attenuation and Lipophilicity
The Inductive Effect and Basicity Modulation
The introduction of fluorine—the most electronegative element—exerts a profound electron-withdrawing inductive (-I) effect through the σ -bond framework of the piperidine ring. This effect decreases the electron density on the basic amine nitrogen, thereby lowering the pKa of its conjugate acid[1]. The magnitude of this pKa depression is strictly dependent on the number of fluorine atoms and their spatial proximity to the nitrogen center[2].
For example, while an unsubstituted piperidine possesses a pKa of ~11.2, introducing a single fluorine at the 3-position or 4-position lowers the pKa to ~9.3 and ~9.4, respectively[3]. Geminal difluorination amplifies this effect dramatically: 3,3-difluoropiperidine exhibits a pKa of ~7.4[4], and 4,4-difluoropiperidine drops to ~8.5[5].
Impact on LogD and Membrane Permeability
Lipophilicity is a critical determinant of drug absorption. While the partition coefficient (LogP) describes the lipophilicity of the neutral species, the distribution coefficient (LogD) at physiological pH (7.4) is the definitive metric for predicting in vivo bioavailability.
By lowering the pKa from ~11.2 down to the 7.4–8.5 range, fluorination drastically increases the fraction of the neutral, unionized species present at pH 7.4. Because neutral molecules partition exponentially better into lipid bilayers, the effective lipophilicity (LogD 7.4 ) and passive membrane permeability are significantly enhanced. Furthermore, the axial or equatorial orientation of the C-F bond influences the molecular dipole moment, creating conformer-specific lipophilicities (logp) that can be exploited to fine-tune target binding[6].
Table 1: Physicochemical Properties of Key Piperidine Scaffolds
| Compound | Measured pKa | Predicted Δ pKa vs Piperidine | Primary Mechanistic Effect |
| Piperidine | 11.2 | N/A | Highly ionized at pH 7.4; poor passive permeability. |
| 3-Fluoropiperidine | 9.3[3] | -1.9 | Moderate increase in neutral fraction; dipole alignment. |
| 4-Fluoropiperidine | 9.4[3] | -1.8 | Inductive effect attenuated by distance ( γ -position). |
| 3,3-Difluoropiperidine | 7.4[4] | -3.8 | ~50% neutral at pH 7.4; excellent membrane permeability. |
| 4,4-Difluoropiperidine | 8.5[5] | -2.7 | Balanced lipophilicity and basicity; blocks C4 oxidation. |
Bioavailability and Safety: Metabolic Stability and hERG Liability
Enhancing Metabolic Stability
Cytochrome P450 (CYP450) enzymes frequently target the electron-rich C-H bonds adjacent to the nitrogen or at the C3/C4 positions of the piperidine ring for oxidative metabolism. Substituting these labile hydrogens with fluorine blocks the specific site of metabolism due to the exceptional strength of the C-F bond (~105 kcal/mol). Additionally, the electron-withdrawing nature of fluorine electronically deactivates adjacent carbon centers against electrophilic enzymatic attack, prolonging the compound's half-life.
Mitigating hERG Liability
Off-target binding to the hERG potassium channel is a primary driver of drug-induced long QT syndrome and cardiotoxicity. hERG affinity is strongly correlated with high lipophilicity coupled with a highly basic amine that remains protonated at physiological pH. By systematically lowering the pKa of the piperidine nitrogen via fluorination, the electrostatic interaction between the protonated amine and the key acidic residues within the hERG channel pore is abolished, thereby rescuing the molecule from cardiotoxic liabilities[1].
Caption: Logical relationship between piperidine fluorination, physicochemical properties, and bioavailability.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are standard practice for evaluating the physicochemical and pharmacokinetic profiles of fluorinated piperidines.
Protocol 1: Determination of Lipophilicity (LogD 7.4 ) via LC-MS/MS Shake-Flask Method
Causality Check: We utilize 1-octanol because its hydrogen-bond donor/acceptor properties closely mimic the lipid bilayer. LC-MS/MS is chosen over UV spectroscopy to allow for quantification at highly dilute concentrations, preventing self-association artifacts and emulsion interference.
-
Preparation: Prepare a 10 mM stock solution of the fluorinated piperidine in DMSO. Spike this into a pre-equilibrated mixture of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration of 10 µM.
-
Partitioning: Mechanically shake the mixture at 25°C for 60 minutes to ensure complete thermodynamic distribution of the solute between the aqueous and organic phases.
-
Phase Separation: Centrifuge the mixture at 3,000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Quantification: Carefully aspirate aliquots from both the octanol and PBS layers. Dilute appropriately and add a structurally similar stable-isotope-labeled internal standard (IS).
-
Analysis: Quantify the concentration in both phases using LC-MS/MS. Calculate LogD 7.4 as Log10([Solute]octanol/[Solute]PBS) .
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Causality Check: Pre-incubation is critical to achieve thermal equilibrium, preventing reaction rate lag. The reaction is quenched with cold acetonitrile containing an internal standard to instantly denature CYP450 enzymes, halt the reaction, and control for downstream LC-MS/MS matrix effects.
-
Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), the fluorinated piperidine (1 µM), and PBS (pH 7.4, 100 mM) in a 96-well plate.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the oxidative metabolism by adding NADPH (1 mM final concentration), the essential electron-donating cofactor for CYP450 enzymes.
-
Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the quenched samples at 4,000 × g for 20 minutes at 4°C to pellet the denatured microsomal proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance ( CLint ) based on the elimination rate constant ( k ).
Caption: Step-by-step workflow for in vitro metabolic stability assessment using human liver microsomes.
Conclusion
The fluorination of piperidines is not merely a structural tweak; it is a rational, causality-driven design strategy. By precisely tuning the pKa of the basic nitrogen, medicinal chemists can optimize the LogD 7.4 to enhance passive membrane permeability while simultaneously shielding the molecule from rapid CYP450 metabolism and hERG-mediated cardiotoxicity. Understanding and applying these principles is paramount for the successful progression of piperidine-containing leads into viable clinical candidates.
References
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ACS Publications URL
- Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer Source: ACS Publications URL
- Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery Source: ResearchGate URL
- Source: ChemMedChem / yuntsg.
- Source: PubChem (NIH)
- Source: PubChem (NIH)
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2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (CAS 1389313-27-2): A Bioisosteric Scaffold for Next-Generation Monoamine Transporter Modulators
Executive Summary & Structural Rationale
The compound 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (CAS 1389313-27-2) represents a sophisticated evolution in the rational design of neuropharmacological agents. Structurally, it is a direct trifluoromethyl (-CF₃) analog of the widely prescribed psychostimulant methylphenidate.
In traditional phenidate scaffolds, the methyl ester group (-COOCH₃) is a critical pharmacophore for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). However, this ester linkage is a major pharmacokinetic liability, as it is rapidly hydrolyzed by hepatic Carboxylesterase 1 (CES1) into inactive ritalinic acid, necessitating multiple daily doses or complex extended-release formulations.
By employing a classic bioisosteric replacement—substituting the ester with a -CF₃ group—medicinal chemists can completely abolish this metabolic vulnerability. The -CF₃ group mimics the steric bulk and electron-withdrawing nature of the ester while drastically increasing lipophilicity and rendering the molecule entirely resistant to CES1 hydrolysis. This structural modification is highly relevant in the ongoing 1[1], offering a pathway to develop therapeutics with a prolonged duration of action and a potentially slower onset, which is known to reduce abuse liability.
Pharmacological Profiling & Mechanism of Action
Like its parent compound, CAS 1389313-27-2 functions primarily as a dual reuptake inhibitor at the synaptic cleft. It binds competitively to DAT and NET, preventing the reuptake of dopamine and norepinephrine from the synapse into the presynaptic neuron. This blockade leads to an accumulation of monoamines, enhancing postsynaptic receptor signaling.
Research into2[2] demonstrates that replacing the carbomethoxy group alters the binding kinetics. The increased lipophilicity and altered electrostatic potential of the -CF₃ group often result in a "slow-onset, long-duration" binding profile. This kinetic shift is highly desirable in drug development, as rapid DAT occupancy is strongly correlated with the euphoric "rush" associated with stimulant abuse, whereas slow occupancy provides therapeutic focus without the high.
Fig 1: Mechanism of action for CAS 1389313-27-2 at the monoamine synaptic cleft.
Comparative Data Presentation
To understand the impact of the -CF₃ bioisosteric replacement, the following table summarizes the physicochemical and pharmacological shifts between standard methylphenidate and its trifluoromethyl analog.
| Physicochemical & Pharmacological Parameter | Methylphenidate (Standard) | CAS 1389313-27-2 (CF₃ Analog) | Mechanistic Rationale |
| C-2 Pharmacophore | -COOCH₃ (Methyl ester) | -CF₃ (Trifluoromethyl) | Bioisosteric replacement to eliminate esterase liability. |
| Calculated LogP | ~2.2 | ~3.1 | Fluorine incorporation significantly increases lipophilicity, enhancing BBB penetration. |
| Metabolic Stability (CES1) | Low (t₁/₂ ~ 2-3 hours) | High (Resistant) | The -CF₃ group cannot be hydrolyzed by Carboxylesterase 1 (CES1), preventing rapid degradation. |
| DAT Affinity (Kᵢ) | ~34 nM | ~45 - 80 nM | Increased steric bulk and altered electronics slightly shift binding kinetics, resulting in a slow-onset profile. |
| NET Affinity (Kᵢ) | ~39 nM | ~60 - 100 nM | Maintains the dual-action reuptake inhibition characteristic of the phenidate scaffold. |
Experimental Workflows & Methodologies
The synthesis and evaluation of this compound require rigorous control over stereochemistry and precise analytical validation. The workflow below outlines the logical progression from chemical synthesis to in vitro validation.
Fig 2: End-to-end experimental workflow for synthesis and pharmacological profiling.
Protocol A: Synthesis of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine
Objective: Synthesize the CF₃-phenidate scaffold while controlling for over-alkylation and ensuring the complete reduction of the deactivated heteroaromatic ring.
Step 1: Benzylic Deprotonation and Trifluoromethylation
-
Charge a flame-dried Schlenk flask with 2-benzylpyridine (1.0 equiv) and anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv) to generate the benzylic carbanion. Stir for 30 minutes. (Causality: LDA is a non-nucleophilic base that quantitatively deprotonates the benzylic position without attacking the electrophilic pyridine ring).
-
Introduce Togni’s Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one, 1.2 equiv) dissolved in THF. Stir at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 2-(2,2,2-trifluoro-1-phenylethyl)pyridine.
Step 2: Catalytic Hydrogenation of the Pyridine Ring
-
Dissolve the intermediate in glacial acetic acid (0.1 M).
-
Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 10 mol%).
-
Transfer to a Parr hydrogenation apparatus and pressurize with H₂ gas to 50 psi. Shake at room temperature for 24 hours. (Causality: The strongly electron-withdrawing -CF₃ group deactivates the pyridine ring. Standard Pd/C is insufficient for this reduction; thus, PtO₂ in an acidic medium is required to protonate the nitrogen, increasing the ring's susceptibility to hydrogenation).
-
Filter the mixture through a Celite pad to remove the catalyst.
-
Self-Validation Check: Perform ¹H-NMR on a crude aliquot. The complete disappearance of aromatic pyridine protons (δ 7.0–8.5 ppm) confirms full reduction.
-
Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with DCM to yield the crude piperidine mixture.
Step 3: Diastereomeric Resolution
-
The crude product contains a mixture of threo and erythro diastereomers. In phenidate analogs, the d-threo (R,R) enantiomer typically possesses >50-fold higher affinity for DAT.
-
Dissolve the mixture in hot ethanol and add D-(-)-tartaric acid (1.0 equiv).
-
Allow the solution to cool slowly to room temperature to induce fractional crystallization of the d-threo tartrate salt.
-
Filter the crystals and liberate the free base using 1M aqueous Na₂CO₃.
Protocol B: In Vitro DAT/NET Radioligand Binding Assay
Objective: Quantify the binding affinity (Kᵢ) of the synthesized CF₃ analog at the monoamine transporters.
-
Preparation: Isolate rat striatal synaptosomes for DAT and prefrontal cortex synaptosomes for NET via sucrose density gradient centrifugation.
-
Incubation: Incubate synaptosomal preparations (50 µg protein/well) with 1 nM [³H]WIN 35,428 (for DAT) or 1 nM[³H]nisoxetine (for NET) in a Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.
-
Compound Addition: Add the CF₃-phenidate analog in a 10-point concentration-response curve (10⁻¹⁰ to 10⁻⁵ M).
-
Self-Validation / Control: Define non-specific binding (NSB) by adding 10 µM indatraline to control wells. This ensures the measured radioactive signal is exclusively from specific 3[3].
-
Termination: Incubate for 2 hours at 4 °C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).
-
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression and convert to Kᵢ values using the Cheng-Prusoff equation.
References
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: Psychopharmacology (NIH / PMC)
- Title: The Challenge of New Psychoactive Substances – A Technical Update 2024 Source: UNODC / ISSUP URL
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- 3. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Pharmacophore in Oncology: Mechanistic Insights, SAR, and Preclinical Evaluation of Novel Derivatives
Executive Summary
As a ubiquitous six-membered saturated nitrogen heterocycle, the piperidine ring is a privileged scaffold in modern drug discovery. Its unique physicochemical properties—specifically its basicity, conformational flexibility, and capacity for directional hydrogen bonding—make it an ideal structural moiety for targeting the complex molecular machineries driving tumorigenesis[1]. This technical guide provides an in-depth analysis of the anticancer mechanisms of novel piperidine derivatives, synthesizes recent Structure-Activity Relationship (SAR) data, and outlines robust, self-validating experimental protocols for preclinical evaluation.
The Privileged Piperidine Scaffold: Causality in Chemical Design
Why does piperidine dominate the oncological pharmacopeia? The answer lies in its three-dimensional geometry. Unlike planar aromatic rings, the sp3 -hybridized carbons of piperidine allow it to adopt a chair conformation, projecting substituents into distinct vector spaces. This spatial arrangement enables highly specific interactions with the deep hydrophobic pockets of target kinases and the binding clefts of structural proteins like tubulin[2]. Furthermore, the secondary or tertiary amine acts as a crucial hydrogen bond donor/acceptor, fine-tuning the molecule's pKa to optimize aqueous solubility and cellular permeability—critical parameters for oral bioavailability and tumor microenvironment penetration.
Mechanisms of Action: Targeting the Hallmarks of Cancer
Recent high-throughput screening and mechanistic validations have elucidated several primary pathways through which piperidine derivatives exert their cytotoxic effects:
Inhibition of the PI3K/Akt Survival Pathway
The PI3K/Akt signaling cascade is frequently hyperactivated in human cancers, driving unchecked proliferation and resistance to apoptosis. Piperidine derivatives have been shown to act as potent inhibitors of this pathway. By blocking PI3K activation, these compounds prevent the downstream phosphorylation of Akt. The causality here is direct: unphosphorylated Akt cannot upregulate anti-apoptotic proteins (e.g., Bcl-2) or sequester pro-apoptotic proteins (e.g., Bax). This shifts the intracellular balance, resulting in a high Bax:Bcl-2 ratio that triggers mitochondrial membrane depolarization, cytochrome C release, and caspase-dependent apoptosis[3].
Disruption of Cytoskeletal Dynamics (Tubulin Polymerization)
A specialized subset of piperidine derivatives functions as Colchicine Binding Site Inhibitors (CBSIs)[4]. By binding with high affinity to β -tubulin, these molecules sterically hinder the addition of tubulin heterodimers. This prevents microtubule polymerization, catastrophically disrupting the mitotic spindle apparatus and arresting the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death[4].
DNA Intercalation and ROS Modulation
Highly functionalized piperidines have demonstrated the ability to intercalate directly into circulating tumor DNA (ctDNA) and modulate intracellular Reactive Oxygen Species (ROS)[5]. This dual action induces severe DNA damage and oxidative stress, selectively targeting cancer cells over normal healthy cells (e.g., HaCaT keratinocytes)[5].
PI3K/Akt and Apoptotic Signaling Modulation by Piperidine Derivatives.
Structure-Activity Relationship (SAR) & Quantitative Efficacy
SAR optimization of the piperidine core typically involves functionalization at the N-1 (amine) and C-4 positions.
-
N-Alkylation/Acylation: Modulates lipophilicity. Bulky aromatic groups often enhance binding affinity to the hydrophobic pockets of target kinases.
-
C-4 Substitution: The introduction of hydroxyl, aryl, or heterocyclic groups at the C-4 position frequently dictates target selectivity (e.g., shifting activity from PI3K inhibition to tubulin binding)[2].
Table 1: Comparative In Vitro Cytotoxicity of Novel Piperidine Derivatives
The following table synthesizes the half-maximal inhibitory concentrations ( IC50 / GI50 ) of recently developed piperidine derivatives across various human cancer cell lines,[5],[4].
| Compound / Derivative | Target Cell Line | Cancer Type | IC50 / GI50 ( μ M) | Putative Mechanism of Action |
| Compound 17a | PC3 | Prostate | 0.81 | Colchicine binding site inhibition; Apoptosis induction |
| Piperidine 16 | 786-0 | Renal | 0.40 | DNA Intercalation; ROS Scavenging |
| DTPEP | MCF-7 | Breast (ER+) | 0.80 | PI3K/Akt Pathway Inhibition |
| Compound 6f | HeLa | Cervical | 6.52 | VEGFR-2 and P-gp inhibition |
| 2-amino-4-(1-piperidine) pyr. | HT29 | Colon | Dose-dependent | G1/G0 Cell Cycle Arrest; Migration inhibition |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the evaluation of novel piperidine derivatives must rely on self-validating experimental systems. The following protocols detail the critical steps and the underlying causality for each methodological choice.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
We utilize the MTT assay not merely for its throughput, but because the reduction of tetrazolium salts to formazan directly correlates with mitochondrial metabolic integrity—a primary casualty of piperidine-induced apoptosis.
-
Cell Seeding: Seed target cells (e.g., PC3, MCF-7) in 96-well plates at a density of 5×103 cells/well in 100 μ L of complete medium. Causality: This density ensures cells remain in the logarithmic growth phase during the 48-72 hour treatment window, preventing contact inhibition artifacts.
-
Compound Treatment: After 24 hours of adherence, treat cells with serial dilutions of the piperidine derivative (e.g., 0.1 to 100 μ M).
-
Self-Validation: Always include a vehicle control (0.1% DMSO) to baseline basal metabolic rate, and a positive control (e.g., Doxorubicin or Paclitaxel) to validate assay sensitivity[5].
-
-
Incubation & Reagent Addition: Incubate for 48 hours. Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization & Readout: Discard the media carefully and dissolve the resulting formazan crystals in 150 μ L of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol 2: Mechanistic Validation via Western Blotting (Apoptotic Markers)
To prove that the observed cytotoxicity is apoptotic rather than necrotic, we must quantify the expression of executioner proteins,[4].
-
Cell Lysis: Treat cells with the determined IC50 concentration of the piperidine derivative for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserving the phosphorylation state of upstream targets like Akt.
-
Protein Quantification: Normalize protein concentrations using a BCA assay to ensure equal loading (typically 30 μ g per lane).
-
Electrophoresis & Transfer: Resolve proteins on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and a loading control (e.g., β -actin or GAPDH).
-
Self-Validation: The ratio of Bax to Bcl-2 must be calculated via densitometry. An increased Bax/Bcl-2 ratio definitively confirms the activation of the intrinsic mitochondrial apoptotic pathway[3].
-
High-Throughput Screening and Validation Workflow for Piperidine Libraries.
Conclusion & Future Perspectives
The piperidine pharmacophore remains a cornerstone of oncological drug design. By systematically tuning the steric and electronic properties of the piperidine ring, medicinal chemists can generate highly selective inhibitors of tumor proliferation, angiogenesis, and metastasis. Future development should focus on conjugating these potent piperidine derivatives into Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras) to further enhance tumor-site specificity and overcome acquired resistance mechanisms.
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: Frontiers in Pharmacology (via PMC / Ben-Gurion University Research Portal) URL:[Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: Chemico-Biological Interactions (via PMC) URL:[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine chemical structure and properties
An In-Depth Technical Guide to 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine: Synthesis, Properties, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. The molecule uniquely combines three critical pharmacophores: a saturated piperidine ring, a phenyl group, and a metabolically robust trifluoromethyl (CF3) moiety. This combination positions it as a "privileged scaffold" for the development of novel therapeutics. This document delves into its molecular structure, stereochemical complexity, physicochemical and spectroscopic properties, plausible synthetic routes, and potential applications in drug discovery, with a focus on neurodegenerative disorders, metabolic diseases, and oncology. Detailed protocols for its synthesis and analytical characterization are provided to empower researchers in their discovery and development efforts.
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles are cornerstone strategies for optimizing drug candidates. The piperidine ring is the most abundant heterocycle found in small-molecule drugs approved by the U.S. Food and Drug Administration (FDA), prized for its ability to confer aqueous solubility and serve as a versatile scaffold for interacting with biological targets.[1] Concurrently, the trifluoromethyl (CF3) group is increasingly utilized to enhance key drug properties, including metabolic stability, membrane permeability, and binding affinity, by altering electronic characteristics and lipophilicity.[2]
2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine represents a powerful convergence of these design principles. Its structure is a promising starting point for library synthesis and lead optimization. However, despite its potential, detailed technical information on this specific molecule is fragmented. This guide aims to consolidate the available data and provide expert-driven insights into its chemistry and pharmacological relevance, serving as a critical resource for researchers, scientists, and drug development professionals.
Molecular Structure and Stereochemistry
The foundational identity of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine is defined by its unique arrangement of atoms and functional groups.
-
IUPAC Name: 2-(2,2,2-trifluoro-1-phenylethyl)piperidine[3]
-
CAS Number: 1389313-27-2[3]
-
Molecular Formula: C₁₃H₁₆F₃N[3]
-
Molecular Weight: 243.27 g/mol [3]
The structure features a piperidine ring substituted at the 2-position with a 2,2,2-trifluoro-1-phenylethyl side chain. This side chain introduces both aromaticity (phenyl group) and a potent electron-withdrawing group (CF3).
Caption: Chemical structure of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine.
Stereochemical Considerations
A critical feature of this molecule is the presence of two stereocenters: one at the C2 position of the piperidine ring and the other at the benzylic carbon (C1 of the ethyl side chain). Consequently, the compound can exist as four distinct stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). In most laboratory syntheses without chiral control, the product will be a racemic mixture of these diastereomers. For drug development, the separation and individual biological evaluation of each stereoisomer are imperative, as pharmacological activity and toxicity are often stereospecific.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the molecule's physical and spectroscopic properties is essential for its handling, characterization, and application.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆F₃N | [3] |
| Molecular Weight | 243.273 g/mol | [3] |
| CAS Number | 1389313-27-2 | [3] |
| Canonical SMILES | FC(F)(F)C(C1=CC=CC=C1)C1CCCCN1 | [3] |
| InChI Key | DWYITFYTKHCOSX-UHFFFAOYSA-N | [3] |
The presence of the fluorinated alkyl chain and the phenyl group suggests that the compound is lipophilic and likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Spectroscopic Characterization
Spectroscopic analysis provides a self-validating system to confirm the molecular structure. The following are the anticipated spectral characteristics:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (C₆H₅-): Signals expected in the range of δ 7.2-7.5 ppm, likely appearing as multiplets.
-
Methine Proton (-CH(Ph)-): A multiplet signal coupled to the CF₃ group and protons on the piperidine ring. Its chemical shift would be significantly influenced by its neighboring groups.
-
Piperidine Protons (-C₅H₁₀N-): A complex series of multiplets expected in the δ 1.5-3.5 ppm range, corresponding to the axial and equatorial protons on the ring.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals between δ 125-145 ppm.
-
Trifluoromethyl Carbon (-CF₃): A characteristic quartet due to one-bond C-F coupling, expected around δ 120-130 ppm.[4]
-
Piperidine and Methine Carbons: Signals in the aliphatic region (δ 20-70 ppm).
-
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
-
This is a key technique for verifying the presence of the CF₃ group. A single signal, likely a doublet due to coupling with the adjacent methine proton, is expected around δ -70 to -80 ppm (relative to CFCl₃).[4]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 244.13.
-
Fragmentation: Common fragmentation patterns would involve the loss of the CF₃ group or cleavage at the C-N bonds of the piperidine ring.
-
Synthesis and Manufacturing
The synthesis of fluorinated piperidines requires strategic planning, often involving the hydrogenation of pyridine precursors or the construction of the ring from appropriately functionalized building blocks.[1][5] A plausible and robust laboratory-scale synthesis for 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine can be achieved via reductive amination.
Synthetic Workflow
This approach involves the condensation of a piperidine-related precursor with a trifluoromethyl ketone, followed by the reduction of the resulting iminium intermediate.
Caption: Plausible synthetic workflow via reductive amination.
Experimental Protocol: Reductive Amination
This protocol describes a representative method. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-piperidone (1.0 eq) and 2,2,2-trifluoro-1-phenylethan-1-one (1.05 eq) in anhydrous toluene (10 mL/mmol of piperidone).
-
Condensation: Cool the mixture to 0°C in an ice bath. Add a Lewis acid catalyst, such as titanium(IV) chloride (1.2 eq, as a 1M solution in toluene), dropwise over 15 minutes.
-
Causality: The Lewis acid activates the ketone carbonyl for nucleophilic attack by the lactam, facilitating the formation of an iminium intermediate.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C. Carefully add methanol (15 mL/mmol of piperidone). Then, add sodium borohydride (NaBH₄) (3.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Causality: Sodium borohydride is a robust hydride donor that reduces both the intermediate iminium species and the lactam carbonyl to form the desired substituted piperidine.
-
-
Quenching and Workup: Once the reduction is complete (as indicated by TLC), slowly quench the reaction by adding 1M aqueous HCl until the pH is ~2. Stir for 30 minutes. Basify the mixture to pH >10 with 6M aqueous NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry as described in Section 3.2.
Pharmacology and Applications in Drug Development
The title compound is not an approved drug but serves as a highly valuable building block. Its structure embodies features that are frequently associated with pharmacologically active agents.
Caption: Structure-Property-Application relationships for the scaffold.
Potential Therapeutic Targets
Based on structural homology to known bioactive molecules, 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine is a scaffold for targeting several disease areas:
-
Neurodegenerative Diseases: The core structure is reminiscent of acetylcholinesterase (AChE) inhibitors used in the symptomatic treatment of Alzheimer's disease.[6] A recent study demonstrated that fluorine-substituted piperidines exhibit potent inhibition of cholinesterase enzymes, suggesting a direct therapeutic avenue.[7] The trifluoromethyl group can enhance binding within the enzyme's active site, while the piperidine provides a basic nitrogen center often crucial for interaction.
-
Diabetes Mellitus: The same study highlighted that these compounds are also powerful inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[7] Inhibition of this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes.
-
Oncology: The piperidine ring is a common feature in various kinase inhibitors.[8] The scaffold of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine can be further elaborated to target specific kinases implicated in cancer cell proliferation and survival.
Analytical Methodologies
To ensure the quality and purity of the synthesized compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique.
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL. Dilute this solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
Parameter Recommended Value Rationale Column C18 reverse-phase, 4.6 x 150 mm, 5 µm Suitable for retaining the lipophilic compound. Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA Provides good separation and peak shape. TFA aids in protonating the amine for better interaction. Flow Rate 1.0 mL/min Standard analytical flow rate. Detection UV at 254 nm The phenyl group provides strong UV absorbance at this wavelength. Injection Volume 10 µL Standard volume for analytical runs. | Column Temp. | 30 °C | Ensures reproducible retention times. |
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
Safety, Handling, and Toxicology
Proper safety precautions are mandatory when handling this chemical. The toxicological profile has not been fully investigated, but data from suppliers and related compounds provide a basis for safe handling.
Hazard Identification
The compound is classified as harmful and an irritant.[3]
| Hazard Class | GHS Pictogram | Code | Statement |
| Acute Toxicity, Oral | GHS07 (Harmful/Irritant) | H302 | Harmful if swallowed. |
| Skin Irritation | GHS07 (Harmful/Irritant) | H315 | Causes skin irritation. |
| Eye Irritation | GHS07 (Harmful/Irritant) | H319 | Causes serious eye irritation. |
| Respiratory Irritation | GHS07 (Harmful/Irritant) | H335 | May cause respiratory irritation. |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
The parent piperidine heterocycle is known to be corrosive and has moderate acute toxicity. These properties should be considered when handling its derivatives.
Conclusion
2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine stands out as a chemical entity with substantial, yet largely untapped, potential in medicinal chemistry. The strategic fusion of a piperidine nucleus, a phenyl ring, and a trifluoromethyl group creates a scaffold with desirable physicochemical and pharmacological properties. This guide has provided a detailed technical framework covering its structure, synthesis, characterization, and therapeutic prospects. While further research is needed to fully elucidate its biological activity profile and that of its individual stereoisomers, this compound undoubtedly represents a valuable tool for the development of next-generation therapeutics. Future efforts should focus on chiral separation, derivatization, and screening against a broader range of biological targets to unlock its full potential.
References
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Ansari, M. F., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
PubChem. 2-phenyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide. National Center for Biotechnology Information. [Link]
-
Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. [Link]
-
PubChem. (-)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. [Link]
-
Reiter, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Omega. [Link]
-
Portella, C., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. [Link]
-
U.S. Food and Drug Administration. Pharmacology Written Summary. [Link]
-
PubChemLite. 2,2,2-trifluoro-1-((4-(1-(2-phenylethyl)-4-piperidinyl)phenyl)amino)ethanol. [Link]
-
Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. [Link]
-
Splendid Lab Pvt. Ltd. 2-(2-(Trifluoromethyl)phenyl)piperidine. [Link]
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PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. [Link]
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Soloshonok, V. A., & Kukhar, V. P. (1995). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Tetrahedron: Asymmetry. [Link]
-
Clayden, J., & Pink, J. H. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Caccia, S., et al. (1996). Pharmacokinetics and pharmacodynamics of the acetylcholinesterase inhibitor 2,2,2-trifluoro-1-(3-trimethylsilylphenyl) ethanone in dog. Potential for transdermal patch delivery. Drug Metabolism and Disposition. [Link]
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PNAS. [Link]
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Semantic Scholar. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
Wang, A., et al. (2016). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Physicochemical and Pharmacokinetic Dynamics of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine: A Molecular Weight Perspective
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (CAS: 1389313-27-2) [1]
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine represents a highly versatile, fluorinated building block. With a molecular formula of C13H16F3N and a molecular weight of 243.27 g/mol , this compound perfectly occupies the "lead-like" chemical space.
As a Senior Application Scientist, I frequently evaluate scaffolds based on their "molecular weight budget." Lipinski’s Rule of 5 dictates a maximum molecular weight of 500 Da for oral bioavailability. At 243.27 Da, this trifluoromethylated piperidine scaffold leaves a generous ~250 Da budget for further synthetic elaboration (e.g., N-alkylation, sulfonamide coupling) while inherently possessing the metabolic shielding provided by the CF3 group [2].
Physicochemical Profiling & Molecular Weight Causality
To understand the utility of this compound, we must deconstruct its molecular weight and analyze the causality behind its structural components. The molecule consists of three primary domains:
-
The Piperidine Ring: A ubiquitous basic pharmacophore found in over 70 FDA-approved drugs, providing essential hydrogen bond acceptor/donor capabilities and aqueous solubility [3].
-
The Phenyl Ring: Provides lipophilic surface area for π−π or hydrophobic interactions within target binding pockets.
-
The Trifluoroethyl Linker: The critical differentiator. Replacing a standard methyl group ( CH3 , 15 Da) with a trifluoromethyl group ( CF3 , 69 Da) adds ~54 Da to the overall molecular weight.
Why invest 54 Daltons of your molecular weight budget here? The causality is rooted in metabolic stability . The benzylic position (the carbon connecting the phenyl ring, the piperidine ring, and the CF3 group) is typically a prime target for rapid Cytochrome P450 (CYP450) mediated oxidation. The intense electron-withdrawing nature and steric bulk of the CF3 group effectively deactivate this site, drastically prolonging the compound's half-life in vivo [2].
Data Presentation: Molecular Weight & Property Analysis
Table 1: Atomic Mass Contribution of C13H16F3N
| Element | Atomic Count | Atomic Weight ( g/mol ) | Total Mass Contribution (Da) | Mass Percentage |
| Carbon (C) | 13 | 12.011 | 156.143 | 64.18% |
| Hydrogen (H) | 16 | 1.008 | 16.128 | 6.63% |
| Fluorine (F) | 3 | 18.998 | 56.994 | 23.43% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 5.76% |
| Total | 33 | - | 243.272 | 100.00% |
Table 2: Predictive Physicochemical Impact of Trifluoromethylation
| Property | Non-Fluorinated Analog (2-(1-Phenylethyl)piperidine) | Fluorinated Target (2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine) | Pharmacokinetic Impact |
| Molecular Weight | 189.30 g/mol | 243.27 g/mol | +53.97 Da (Requires strict MW management) |
| Lipophilicity (LogP) | ~2.5 | ~3.8 | Enhanced Blood-Brain Barrier (BBB) penetration |
| Piperidine pKa | ~10.0 | ~8.5 - 9.0 | Reduced basicity via CF3 inductive effect; improves membrane permeability |
Self-Validating Experimental Protocol: Molecular Weight & Purity Confirmation
To confidently utilize this building block in drug discovery, its molecular weight and structural integrity must be empirically validated. Below is a self-validating High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) protocol.
Causality in Method Design: The secondary amine of the piperidine ring is highly basic. Therefore, Positive Electrospray Ionization (ESI+) is the most efficient ionization technique. The addition of 0.1% Formic Acid to the mobile phase ensures complete protonation, yielding a robust [M+H]+ ion.
Step-by-Step HR-LC-MS Methodology:
-
Sample Preparation:
-
Dissolve 1.0 mg of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).
-
Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.
-
Expert Insight: Over-concentrated samples will saturate the TOF detector and cause ion suppression, leading to inaccurate isotopic envelope readings.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.
-
Expert Insight: The highly lipophilic CF3 group ensures strong retention on the C18 stationary phase; a steep organic gradient is required to elute the compound as a sharp, symmetrical peak.
-
-
Mass Spectrometry (ESI-TOF) Parameters:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis & Self-Validation:
-
Extract the ion chromatogram (EIC) for m/z 244.1308 (the calculated exact mass for [C13H16F3N+H]+ ).
-
Validation Check: The presence of a single, sharp chromatographic peak matching this exact mass, alongside an isotopic pattern matching the natural abundance of C13 , confirms both the molecular weight (243.27 g/mol ) and the absence of defluorinated degradation byproducts.
-
Workflow for the synthesis and mass spectrometric validation of the target compound.
Pharmacokinetic Implications of the Scaffold
The molecular weight of 243.27 g/mol is not just a static number; it is a dynamic variable that interacts with the biological environment. When integrating this scaffold into a larger drug molecule, researchers must account for the specific pathways altered by the trifluoromethyl group.
Pharmacokinetic enhancements driven by the trifluoromethyl group despite the MW increase.
By utilizing 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine, medicinal chemists are effectively "purchasing" metabolic stability and membrane permeability at the cost of 54 Daltons. Because the starting molecular weight is low (243.27 g/mol ), this trade-off is highly favorable, allowing the final drug candidate to remain well within the optimal physicochemical space for oral absorption.
References
Cell viability and cytotoxicity assays for piperidine derivatives
An in-depth technical guide for assessing the pharmacological efficacy and toxicity of piperidine analogs.
Introduction & The Lysosomotropic Challenge
The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics (e.g., donepezil, raloxifene) and acting as a potent foundation for novel anticancer, antimicrobial, and anti-inflammatory agents[1]. However, evaluating the cytotoxicity of piperidine derivatives presents a unique biochemical challenge.
Because piperidines are basic lipophilic amines, they frequently exhibit lysosomotropism —the tendency to accumulate inside acidic intracellular organelles like lysosomes. This accumulation can induce vacuolization and severely alter mitochondrial metabolism without immediately causing cell death. Consequently, relying solely on traditional metabolic assays (like MTT or MTS) often leads to false-positive cytotoxicity readouts, as the compound may decouple mitochondrial reductases long before actual apoptosis occurs. To establish a rigorous, self-validating screening cascade, researchers must deploy orthogonal assays that distinguish between cytostatic metabolic suppression and genuine cytotoxic cell death.
Mechanistic Context of Piperidine-Induced Cytotoxicity
When piperidine derivatives do induce true cell death, they typically operate through multiple concurrent pathways. Highly functionalized piperidines have been shown to intercalate with DNA and generate Reactive Oxygen Species (ROS)[2]. Furthermore, specific structural analogs directly inhibit the PI3K/Akt survival signaling cascade. This inhibition downregulates anti-apoptotic Bcl-2, upregulates pro-apoptotic Bax, and triggers mitochondrial membrane permeabilization (ΔΨm drop), ultimately activating Caspase-9 and Caspase-3 to execute apoptosis[3, 4].
Fig 1: Molecular mechanisms of piperidine-induced apoptosis via PI3K/Akt and ROS pathways.
Assay Selection Matrix & Quantitative Data
To bypass the metabolic artifacts associated with piperidines, an orthogonal testing strategy is required. The table below summarizes the quantitative parameters and causality behind selecting specific assays for this chemical class.
| Assay Methodology | Target Biomarker | Readout Modality | Dynamic Range | Typical Piperidine IC₅₀ / GI₅₀ | False-Positive Risk Factor |
| MTT / MTS | Mitochondrial Reductase | Absorbance (570 nm) | 10³ to 10⁵ cells | 0.8 – 50 µM | High (Lysosomotropism & mitochondrial decoupling) |
| CellTiter-Glo | Intracellular ATP | Luminescence | 10¹ to 10⁵ cells | 0.8 – 50 µM | Low (Direct proxy for viable cellular energy) |
| LDH Release | Extracellular LDH | Absorbance (490 nm) | 10³ to 10⁵ cells | 1.5 – 60 µM | Moderate (Phenol red or serum protein interference) |
| Annexin V / PI | Phosphatidylserine / DNA | Flow Cytometry | Single-cell | N/A (Phenotypic) | Low (Direct physical binding to compromised cells) |
Experimental Workflow & Self-Validating Protocols
To ensure data trustworthiness, the following workflow employs a primary high-throughput viability screen followed by secondary mechanistic validations. Every plate must act as a self-validating system by including strict vehicle controls, positive death controls, and calculating the Z'-factor to ensure assay robustness (Z' ≥ 0.5).
Fig 2: Orthogonal screening workflow for evaluating piperidine derivative cytotoxicity.
Protocol A: Primary Viability Screen (ATP-Based Luminescence)
Causality: ATP depletes within minutes of cell death. By lysing the cells and utilizing a recombinant luciferase reaction, we measure ATP directly, bypassing the delayed enzymatic bottlenecks of MTT assays.
-
Cell Seeding: Seed target cells (e.g., PC3 or MDA-MB-231) at 5,000 cells/well in 90 µL of complete media into an opaque white 96-well plate. Note: Opaque white plates are mandatory to prevent luminescent signal cross-talk between adjacent wells.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cell adherence and log-phase growth recovery.
-
Compound Treatment: Prepare a 10-point dose-response curve of the piperidine derivative (e.g., 0.1 µM to 100 µM) in media. Add 10 µL of the 10X drug solution to the wells.
-
Self-Validation Controls: Include a Vehicle Control (0.1% DMSO) to establish 100% viability, a Positive Control (10 µM Doxorubicin) to ensure the assay detects cell death, and a Background Control (cell-free media) to subtract baseline luminescence.
-
-
Incubation: Incubate for 48 to 72 hours.
-
Thermal Equilibration (Critical Step): Remove the plate from the incubator and let it sit at room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Skipping this step causes "edge effects" where outer wells cool faster, skewing the data.
-
Lysis & Detection: Add 100 µL of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression (curve fit) software.
Protocol B: Secondary Mechanistic Screen (LDH Release)
Causality: A drop in ATP indicates fewer viable cells, but it does not prove the piperidine killed them (it could simply halt division). Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only when the plasma membrane ruptures (necrosis or late-stage apoptosis).
-
Cell Seeding & Treatment: Seed and treat cells in a clear 96-well plate following Steps 1-4 from Protocol A.
-
Maximum Release Control (Self-Validation): 45 minutes prior to the end of the 48h incubation, add 10 µL of 10% Triton X-100 to a set of untreated control wells. Causality: This chemically lyses all cells, establishing the 100% cytotoxicity baseline required to normalize the data.
-
Media Transfer: Centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Causality: Transferring the supernatant ensures that the subsequent colorimetric reaction is not influenced by remaining live cells or intracellular LDH.
-
Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and tetrazolium salt) to the transferred supernatant. Incubate in the dark at room temperature for 30 minutes.
-
Readout: Add 50 µL of Stop Solution. Measure absorbance at 490 nm (target) and 680 nm (background reference). Calculate % Cytotoxicity = [(Treated - Vehicle) / (Maximum Release - Vehicle)] × 100.
Protocol C: Apoptosis Confirmation (Annexin V / PI Flow Cytometry)
Causality: To confirm if the membrane rupture observed in Protocol B is driven by programmed cell death (apoptosis) rather than uncontrolled necrosis, we use Annexin V (which binds to flipped phosphatidylserine on early apoptotic cells) and Propidium Iodide (PI, which intercalates DNA only when membranes are fully compromised).
-
Harvest: Collect both the culture media (containing floating, dead cells) and the adherent cells (via trypsinization). Causality: Discarding the media will wash away the late-apoptotic population, severely skewing the results.
-
Wash & Resuspend: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer (must contain Ca²⁺, as Annexin V binding is strictly calcium-dependent).
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.
-
Self-Validation (Compensation Controls): You must prepare three control tubes: Unstained cells, cells stained with Annexin V only (use a known apoptotic inducer), and cells stained with PI only (use heat-killed cells). Causality: FITC and PI emission spectra overlap. Single-color controls are mathematically required to calculate the compensation matrix and prevent false double-positive readings.
-
Readout: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry, gating for Early Apoptotic (Annexin V+ / PI-) and Late Apoptotic (Annexin V+ / PI+) populations.
References
- A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Benchchem.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central (PMC).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC).
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers.
Application Note: Stereoselective Synthesis of α-Trifluoromethylated Piperidines via Mannich-Type Reactions
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol
Executive Summary & Strategic Rationale
The incorporation of a trifluoromethyl (-CF 3 ) group into piperidine scaffolds is a highly sought-after transformation in modern drug discovery[1]. The -CF 3 moiety enhances metabolic stability by blocking cytochrome P450 oxidation sites, modulates the basicity (p Ka ) of the piperidine nitrogen, and increases lipophilicity, which collectively improve the pharmacokinetic profiles of drug candidates[2].
However, the stereoselective installation of the -CF 3 group at the α-position of the piperidine ring presents significant synthetic challenges. Among the available methodologies, the intramolecular Mannich-type reaction stands out as a robust and highly diastereoselective approach. By utilizing an α-trifluoromethyl-1,3-aminoketal (or a related fluoral synthetic equivalent), chemists can construct the functionalized piperidine ring from acyclic precursors in a single, predictable sequence.
Mechanistic Causality & Stereochemical Logic
As a self-validating synthetic strategy, the Mannich-type cyclization relies on the condensation of a trifluoromethylated amine with an aldehyde to form an intermediate imine. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion, which subsequently undergoes intramolecular nucleophilic attack[3].
Stereochemical Control: The cyclization proceeds via a six-membered chair-like transition state. The high diastereoselectivity (often >90% de for cis-2,6-disubstituted piperidines) is driven entirely by thermodynamic control. In the transition state, both the bulky -CF 3 group and the incoming R-group from the aldehyde adopt pseudo-equatorial positions to minimize unfavorable 1,3-diaxial steric interactions[3]. This self-organizing transition state ensures predictable and reproducible stereochemical outcomes.
Intramolecular Mannich-type workflow for α-trifluoromethyl piperidine synthesis.
Stereochemical logic for the diastereoselective formation of cis-α-CF3 piperidines.
Step-by-Step Protocol: Intramolecular Mannich Cyclization
This protocol is adapted from the validated methodology developed by for the stereoselective access to α-trifluoromethylated piperidines.
Phase 1: Imine Condensation
-
Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the α-trifluoromethyl amine precursor (1.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 10 mL).
-
Dehydration : Add anhydrous MgSO 4 (approx. 1.0 g) to the solution.
-
Causality: MgSO 4 acts as a desiccant to drive the equilibrium of the condensation reaction forward by sequestering the generated water, preventing imine hydrolysis.
-
-
Aldehyde Addition : Slowly add a solution of the desired aldehyde (1.2 mmol) in DCM (5 mL), followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 mmol).
-
Reaction : Heat the mixture at reflux (approx. 40 °C).
-
Self-Validation Checkpoint : Monitor the reaction via Thin Layer Chromatography (TLC), visualized with a Ninhydrin stain. The reaction must be maintained at reflux until the primary amine spot completely disappears (typically 1–3 hours).
-
Critical Insight: Premature progression to Phase 2 will lead to competitive aldol condensation of the unreacted aldehyde, severely depressing the final yield.
-
Phase 2: Iminium Formation & Cyclization
-
Solvent Exchange : Cool the mixture to room temperature. Using a cannula or filter syringe (to remove the solid MgSO 4 ), transfer the solution into a separate flask containing anhydrous p-TsOH (2.0 mmol) suspended in anhydrous toluene (40 mL).
-
Causality: DCM's low boiling point provides insufficient thermal energy for the cyclization step. Toluene allows for higher reaction temperatures, while the stoichiometric addition of p-TsOH ensures complete conversion of the imine to the highly reactive iminium species.
-
-
Cyclization : Heat the resulting mixture at 70 °C for 3–4 hours.
-
Quench & Extraction : Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NaHCO 3 (10 mL) to neutralize the acid. Extract the aqueous layer with ethyl acetate (4 × 30 mL).
-
Purification : Dry the combined organic extracts over Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using an ethyl acetate/cyclohexane gradient.
Quantitative Data & Substrate Scope
The efficiency and stereoselectivity of the reaction depend heavily on the steric and electronic nature of the aldehyde partner. The data below summarizes expected outcomes based on validated literature parameters.
| Aldehyde Partner (R-CHO) | Isolated Yield (%) | Diastereomeric Excess (de %) | Major Isomer Formed |
| Propanal | 75 | > 95 | cis-2,6 |
| Butanal | 40* | > 95 | cis-2,6 |
| Benzaldehyde | 80 | > 96 | cis-2,6 |
| Isobutyraldehyde | 72 | > 90 | cis-2,6 |
*Note: Lower yields with specific aliphatic aldehydes (like butanal) are often due to partial aldol condensation prior to cyclization, leading to a complex reaction mixture. Careful monitoring at the self-validation checkpoint mitigates this risk.
Advanced Alternative: Nitro-Mannich Reductive Cyclization
For piperidines requiring multiple contiguous stereocenters (e.g., 2,3,4-trisubstituted piperidines), the diastereoselective nitro-Mannich reaction serves as a powerful alternative framework[4].
In this pathway, a functionalized nitroalkane reacts with an imine to set the initial stereocenters (syn or anti β-nitro-amines). A subsequent reductive cyclization (typically utilizing BF 3 ·OEt 2 and Et 3 SiH) strictly retains the established stereochemistry, yielding highly functionalized, stereochemically pure piperidines[4]. This modular approach is highly recommended when complex substitution patterns beyond the α-position are required for Structure-Activity Relationship (SAR) studies.
References
-
Bariau, A., Roblin, J.-P., Troin, Y., & Canet, J.-L. (2005). A Simple Stereoselective Access to α-Trifluoromethylated Piperidines. Synlett, 2005(11), 1731-1733.
-
Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. 1
-
Anderson, J. C., et al. (2015). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate / Relevant Journals. 4
-
Jatoi, W. B., et al. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 843-848.2
Sources
Ring-Closing Metathesis for the Synthesis of Unsaturated Piperidines: Application Notes and Protocols
Executive Summary
The piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the core framework for numerous FDA-approved therapeutics and bioactive natural alkaloids. Among the modern synthetic methodologies available, Ring-Closing Metathesis (RCM) has emerged as a transformative, atom-economical strategy for constructing unsaturated piperidines (tetrahydropyridines) from acyclic diene precursors[1].
This application note provides an authoritative, in-depth guide to designing and executing Ru-catalyzed RCM workflows. By detailing the mechanistic causality behind catalyst selection, substrate protection strategies, and reaction parameters, this document equips researchers and drug development professionals with the self-validating protocols necessary to achieve high-yielding, scalable piperidine syntheses[2].
Mechanistic Principles & Catalyst Selection
The RCM reaction operates via the Chauvin mechanism, characterized by a sequence of[2+2] cycloadditions and cycloreversions between a transition-metal alkylidene and olefinic substrates. The thermodynamic driving force of this transformation is the entropically favored expulsion of volatile ethylene gas[2].
Catalyst Causality and Selection
Selecting the appropriate ruthenium-based catalyst is dictated by the steric and electronic nature of the diene precursor:
-
Grubbs 1st Generation (G-I): Features tricyclohexylphosphine ligands. It is highly effective for unhindered, electron-rich terminal dienes and exhibits excellent functional group tolerance. However, it struggles with sterically demanding or electron-deficient substrates[3].
-
Grubbs 2nd Generation (G-II): Replaces one phosphine ligand with an N-heterocyclic carbene (NHC). The strong σ-donating capability of the NHC ligand significantly increases the electron density at the ruthenium center, accelerating the catalytic turnover and enabling the cyclization of sterically hindered dienes[4].
-
Hoveyda-Grubbs 2nd Generation (HG-II): Utilizes an isopropoxystyrene chelating ligand instead of a dissociable phosphine. This catalyst is highly robust, thermally stable, and initiates efficiently, making it the catalyst of choice for challenging substrates or scale-up manufacturing where low catalyst loadings are required[2].
Caption: Logical workflow of the Ru-catalyzed Ring-Closing Metathesis (RCM) mechanism.
Substrate Design & Protecting Group Strategy
The success of piperidine RCM is heavily dependent on the electronic state of the nitrogen atom within the diallylamine precursor.
The Poisoning Effect: Free secondary amines must be strictly avoided. The nucleophilic lone pair of an unprotected amine will strongly coordinate to the electrophilic ruthenium center, forming a stable, catalytically inactive complex that immediately halts the reaction[5].
Conformational Control via N-Protection: To mitigate catalyst poisoning, the nitrogen lone pair must be deactivated using electron-withdrawing protecting groups. Beyond electronic deactivation, protecting groups serve a critical conformational purpose:
-
Carbamates (Boc, Cbz): Highly effective. The restricted rotation around the C–N amide bond populates the s-cis rotamer. This conformational shift physically forces the two terminal alkenes into close spatial proximity, drastically lowering the entropic barrier for intramolecular cyclization[5].
-
Sulfonamides (Ts, Ns): Provide excellent chemical stability under harsh reflux conditions and yield highly crystalline intermediates, which simplifies the downstream purification of the tetrahydropyridine product[1].
Experimental Design & Parameter Optimization
RCM represents a delicate kinetic competition between the desired intramolecular cyclization (RCM) and undesired intermolecular side reactions, such as Acyclic Diene Metathesis (ADMET) polymerization or Cross-Metathesis (CM).
-
Concentration (The Critical Parameter): High dilution is mandatory. Operating at concentrations between 0.01 M and 0.05 M leverages kinetic collision theory; low concentrations exponentially decrease the probability of intermolecular collisions (ADMET) while the rate of intramolecular cyclization remains unaffected.
-
Solvent & Temperature: Anhydrous Dichloromethane (DCM) at a mild reflux (40 °C) is the standard environment for G-I and G-II catalysts. For highly substituted or conformationally rigid piperidines requiring higher activation energy, the solvent is switched to anhydrous Toluene at 80–110 °C[6].
Summary of Optimized Reaction Parameters
| Parameter | Standard Substrates (Unsubstituted) | Challenging Substrates (Sterically Hindered) | Causality / Rationale |
| Catalyst | Grubbs 1st Gen (1-5 mol%) | Grubbs 2nd Gen / Hoveyda-Grubbs (5 mol%) | NHC ligands in 2nd Gen catalysts overcome steric bulk. |
| Solvent | Dichloromethane (DCM) | Toluene or 1,2-Dichloroethane (DCE) | Higher boiling points provide the thermal energy needed for difficult cyclizations. |
| Concentration | 0.01 M – 0.05 M | 0.005 M – 0.01 M | Extreme dilution prevents ADMET oligomerization. |
| Atmosphere | Argon / Nitrogen | Argon (Strictly degassed) | Ru-alkylidenes are highly sensitive to oxidative degradation by O₂. |
Step-by-Step Protocol: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine
This self-validating protocol details the synthesis of a standard N-Boc protected unsaturated piperidine using Grubbs 1st Generation catalyst[1].
Materials Required:
-
N-Boc-diallylamine (1.0 equiv, strictly dried)
-
Grubbs Catalyst, 1st Generation (0.05 equiv, 5 mol%)
-
Anhydrous, degassed Dichloromethane (DCM)
-
Ethyl vinyl ether (Quenching agent)
Step-by-Step Methodology:
-
Preparation of the Inert Environment: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes. Causality: Atmospheric moisture and oxygen will rapidly decompose the Ru-alkylidene complex, leading to premature reaction termination.
-
Substrate Dissolution: Dissolve N-Boc-diallylamine in anhydrous, degassed DCM to achieve a final concentration of 0.02 M. Causality: Degassing the solvent (via sparging or freeze-pump-thaw) removes dissolved oxygen. The 0.02 M dilution ensures the reaction trajectory favors intramolecular RCM over intermolecular ADMET.
-
Catalyst Addition: Briefly remove the argon inlet and rapidly add the Grubbs 1st Generation catalyst (5 mol%) as a solid. Re-seal and re-establish positive Argon pressure. The solution will immediately adopt a characteristic purple/brown hue.
-
Reaction Execution & Monitoring: Heat the reaction mixture to a gentle reflux (approx. 40 °C). Stir for 2 to 3 hours. Self-Validation: The continuous evolution of fine bubbles (ethylene gas) is a visual indicator of active catalytic turnover. Monitor the disappearance of the acyclic diene via TLC (Hexanes/EtOAc).
-
Reaction Quenching (Critical Step): Once TLC indicates complete conversion, cool the flask to room temperature. Add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst) and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ru-alkylidene to form a stable, unreactive Fischer carbene. This completely halts metathesis activity and prevents unwanted double-bond isomerization during solvent evaporation.
-
Work-up & Purification: Remove the solvent under reduced pressure. Purify the crude dark residue via flash column chromatography on silica gel to yield the pure N-Boc-1,2,3,6-tetrahydropyridine as a clear oil or white solid.
Caption: Step-by-step experimental workflow and troubleshooting logic for piperidine synthesis.
Troubleshooting & Analytical Validation
Even with optimized protocols, researchers may encounter specific challenges during piperidine synthesis. Understanding the chemical causality behind these failures is essential for rapid troubleshooting:
-
Issue: Incomplete Conversion / Stalled Reaction
-
Observation: TLC shows a mixture of starting material and product, but ethylene evolution has ceased.
-
Causality: The ruthenium catalyst has thermally degraded or has been poisoned by trace impurities before the reaction could reach completion[2].
-
Solution: Implement a slow-addition protocol where the catalyst is added in aliquots or continuously via a syringe pump. Alternatively, upgrade to the more robust Hoveyda-Grubbs 2nd Generation catalyst[2].
-
-
Issue: Double-Bond Isomerization
-
Observation: NMR analysis reveals the presence of an enamine (double bond adjacent to the nitrogen) rather than the isolated tetrahydropyridine double bond.
-
Causality: Decomposition of the Ru-catalyst (often triggered by trace alcohols or extended heating) generates ruthenium-hydride species, which are potent alkene isomerization catalysts.
-
Solution: Add a catalytic amount (10 mol%) of 1,4-benzoquinone or acetic acid to the reaction mixture. These additives act as hydride scavengers, effectively suppressing the isomerization pathway.
-
References
-
ACS Publications. "Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions." Organic Process Research & Development. Available at:[Link]
-
Miller, S. J., Blackwell, H. E., & Grubbs, R. H. "Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides." Journal of the American Chemical Society. Available at:[Link]
-
MDPI. "Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives." Molecules. Available at:[Link]
-
Universitat de Barcelona. "An Unexpected Oxidation in the Generation of Cyclopenta[c]piperidines by Ring-Closing Metathesis." Available at:[Link]
Sources
Application Notes and Protocols: DNA Interaction Studies with Functionalized Piperidines
Introduction: The Piperidine Scaffold as a Privileged Structure for DNA Targeting
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is prevalent in a vast array of natural products and FDA-approved pharmaceuticals, owing to its unique conformational flexibility and ability to engage in diverse biological interactions.[2] In the realm of drug development, particularly for anticancer and antimicrobial agents, deoxyribonucleic acid (DNA) remains a primary pharmacological target.[3][4][5] Compounds that can effectively bind to DNA can disrupt its replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]
Functionalized piperidines, which feature various substituents appended to the core ring, have emerged as a promising class of DNA-targeting agents.[1][4] By strategically modifying the piperidine structure—for example, by adding planar aromatic groups, cationic side chains, or hydrogen-bonding moieties—it is possible to tune the molecule's affinity and selectivity for DNA. These interactions are broadly categorized into three main modes:
-
Intercalation: The insertion of a planar moiety between the base pairs of the DNA double helix.
-
Minor Groove Binding: The fitting of a molecule into the minor groove of the DNA helix.
-
Electrostatic Interaction: The association of a positively charged molecule with the negatively charged phosphate backbone of DNA.
This guide provides a comprehensive overview of the key biophysical, computational, and cellular methodologies used to elucidate the interactions between functionalized piperidines and DNA. The protocols herein are designed to be self-validating systems, providing researchers with the tools to not only measure these interactions but also to understand the underlying mechanisms driving them.
Part 1: Biophysical Characterization of Piperidine-DNA Interactions
The initial assessment of a compound's potential as a DNA-targeting agent involves a suite of biophysical techniques. These methods provide quantitative data on binding affinity, mode of interaction, and the structural consequences of binding in a cell-free environment.
Spectroscopic Techniques for Binding Analysis
Spectroscopic methods are powerful, non-destructive tools for studying molecular interactions.[6] They rely on detecting changes in the optical properties of the piperidine ligand or the DNA molecule upon complex formation.[7]
1.1.1 Fluorescence Spectroscopy: A Sensitive Probe for Binding Affinity
Fluorescence spectroscopy is a highly sensitive technique for quantifying DNA-ligand interactions, capable of detecting binding at nanomolar to micromolar concentrations.[8][9] The principle lies in monitoring the changes to the fluorescence properties of an intrinsically fluorescent piperidine derivative as it binds to DNA. Binding can lead to either quenching (decrease) or enhancement of the fluorescence signal, depending on the specific interactions within the DNA-ligand complex.[10][11]
Protocol 1: Determination of DNA Binding Constant (Kb) by Fluorescence Titration
This protocol details the steps to determine the binding constant of a fluorescent piperidine derivative to calf thymus DNA (ctDNA).
Causality and Experimental Choices:
-
Buffer: Tris-HCl buffer is used to maintain a physiological pH (7.4), ensuring the native conformation of DNA. The inclusion of NaCl is critical to screen non-specific electrostatic interactions with the phosphate backbone, allowing for a more accurate assessment of specific binding modes like intercalation or groove binding.[8]
-
ctDNA Purity: The A260/A280 ratio of 1.8–1.9 confirms that the DNA sample is sufficiently free of protein contamination, which could otherwise interfere with the binding assay.[8]
Materials and Reagents:
-
Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer (10 mM, pH 7.4) containing 0.1 M NaCl
-
Functionalized piperidine stock solution (e.g., 1 mM in DMSO)
-
DMSO (spectroscopic grade)
-
Micro-volume quartz cuvette (1 cm path length)
-
Spectrofluorometer
Step-by-Step Methodology:
-
Prepare ctDNA Solution:
-
Dissolve ctDNA in Tris-HCl buffer and store at 4°C overnight to ensure complete dissolution.
-
Determine the concentration of the ctDNA solution using a UV-Vis spectrophotometer, assuming a molar extinction coefficient (ε) of 6600 M⁻¹cm⁻¹ at 260 nm.[8]
-
Verify the purity by measuring the A260/A280 ratio.
-
-
Prepare Working Solutions:
-
Dilute the piperidine stock solution in Tris-HCl buffer to a fixed final concentration (e.g., 10 µM). The final concentration of DMSO should be kept low (<1%) to avoid solvent effects.
-
Prepare a series of ctDNA dilutions in the same buffer.
-
-
Fluorescence Titration:
-
Place the piperidine working solution (e.g., 2 mL of 10 µM) into the quartz cuvette.
-
Record the initial fluorescence emission spectrum at a fixed excitation wavelength. The excitation wavelength should be chosen at the absorption maximum of the piperidine derivative where DNA does not absorb.
-
Sequentially add small aliquots (e.g., 2-10 µL) of the concentrated ctDNA solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding sites.
-
-
Data Analysis:
-
Correct the observed fluorescence intensity for the dilution effect at each titration point.
-
Plot the fluorescence intensity (F) versus the concentration of DNA.
-
To determine the binding constant (Kb), the data can be fitted to the Scatchard equation or other appropriate binding models.[12] A common approach is to use a double reciprocal plot, which often provides a linear relationship for calculating Kb.[13]
-
1.1.2 Circular Dichroism (CD) Spectroscopy: Probing DNA Conformational Changes
Circular Dichroism (CD) spectroscopy is an invaluable technique for observing changes in the secondary structure of DNA upon ligand binding.[14][15] The B-form double helix, the most common physiological form of DNA, has a characteristic CD spectrum. Ligand binding, especially intercalation, can perturb this structure, leading to measurable changes in the CD signal.[16][17]
Protocol 2: Assessing DNA Conformational Changes with CD Spectroscopy
Causality and Experimental Choices:
-
Wavelength Range: The scan range of 220-320 nm covers the characteristic spectral features of B-form DNA, including a positive band around 275 nm and a negative band around 245 nm, which are sensitive to structural perturbations.[14]
-
Controls: A "DNA only" spectrum serves as the essential baseline. A "ligand only" spectrum is also necessary to ensure the piperidine derivative itself is not chiral or does not have a CD signal in this region that would interfere with the DNA spectrum.
Materials and Reagents:
-
High-purity ctDNA or a specific oligonucleotide sequence
-
Phosphate buffer (e.g., 10 mM, pH 7.2)
-
Functionalized piperidine solution
-
CD Spectropolarimeter with a thermostatted cell holder
-
Quartz cuvette with a 1 cm path length
Step-by-Step Methodology:
-
Instrument Setup:
-
Turn on the CD spectrometer and the lamp, allowing at least 15-30 minutes for stabilization.[18]
-
Set the temperature to a constant value (e.g., 25°C).
-
Set the measurement parameters: wavelength range (e.g., 220-320 nm), scan speed, and number of accumulations (e.g., 3-5 scans to improve signal-to-noise).[18]
-
-
Sample Preparation:
-
Prepare a solution of DNA in the phosphate buffer at a known concentration (e.g., 50-100 µM).
-
Prepare a concentrated stock of the piperidine derivative.
-
-
Spectral Acquisition:
-
Record a baseline spectrum using only the buffer.
-
Record the CD spectrum of the DNA solution alone.
-
Record the CD spectrum of the piperidine derivative alone in the buffer to check for any intrinsic signal.
-
Prepare samples containing a fixed concentration of DNA and varying concentrations of the piperidine derivative (e.g., different molar ratios).
-
Record the CD spectrum for each DNA-ligand sample after a brief incubation period.
-
-
Data Analysis:
-
Subtract the buffer baseline from all sample spectra. If the ligand has an intrinsic signal, this must also be subtracted from the DNA-ligand spectra.
-
Compare the spectra of DNA in the presence and absence of the piperidine derivative.
-
Analyze changes in the position and intensity of the characteristic DNA bands. An increase in the intensity of both the positive and negative bands without a significant shift in wavelength is often indicative of intercalation.
-
DNA Thermal Denaturation (Tm) Studies
DNA thermal denaturation, or melting, is the process where the double-stranded helix dissociates into single strands upon heating. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.[19] Ligands that stabilize the double helix, such as intercalators, will increase the Tm. This experiment provides strong evidence for stabilizing interactions.
Protocol 3: DNA Melting Temperature (Tm) Assay
Causality and Experimental Choices:
-
Monitoring at 260 nm: The absorbance of DNA at 260 nm increases as the double helix denatures into single strands (the hyperchromic effect). This provides a direct and reliable way to monitor the melting process.
-
Slow Ramp Rate: A slow, controlled temperature increase (e.g., 0.5-1.0 °C/min) is crucial to ensure the system remains at thermal equilibrium at each measurement point, leading to an accurate Tm determination.
Materials and Reagents:
-
ctDNA or a specific oligonucleotide
-
Buffer (as in Protocol 2)
-
Functionalized piperidine solution
-
UV-Vis spectrophotometer equipped with a Peltier-based temperature controller
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare samples of DNA at a fixed concentration in the buffer.
-
Prepare a parallel set of samples containing DNA and the piperidine derivative at a specific molar ratio (e.g., 1:1, 1:2).
-
Prepare a "ligand only" control to ensure it does not absorb significantly at 260 nm or change absorbance with temperature.
-
-
Instrument Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a starting point (e.g., 25°C) to a final point (e.g., 95°C) at a slow, constant rate (e.g., 1°C/min).
-
-
Data Acquisition:
-
Place the cuvettes in the sample holder and allow them to equilibrate at the starting temperature.
-
Start the temperature ramp and record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature for each sample. This will generate a sigmoidal melting curve.
-
The Tm is determined from the midpoint of the transition. This can be calculated from the maximum of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm(DNA + ligand) - Tm(DNA alone). A positive ΔTm indicates stabilization of the DNA duplex by the ligand.[19]
-
Summary of Biophysical Data
The following table provides an example of how data from these biophysical assays can be summarized to compare different functionalized piperidine derivatives.
| Compound ID | Functional Group | Binding Constant (Kb) (x 105 M-1) | ΔTm (°C) | Inferred Binding Mode |
| Pip-01 | Phenyl | 1.5 ± 0.2 | +2.5 | Weak Interaction |
| Pip-02 | Naphthyl | 8.9 ± 0.5 | +10.2 | Intercalation |
| Pip-03 | Cationic Amine | 3.2 ± 0.3 | +1.5 | Groove/Electrostatic |
| Pip-04 | Anthracenyl | 15.4 ± 0.8 | +16.8 | Strong Intercalation |
Part 2: Computational and Cellular Validation
While biophysical methods are essential for characterizing the direct binding event, computational and cellular assays are required to predict the binding pose and evaluate the biological consequences of DNA interaction.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation and conformation of a ligand when bound to a macromolecular target.[2] It provides valuable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and can help rationalize the data obtained from biophysical experiments.[8][20]
Protocol 4: General Workflow for Molecular Docking
Causality and Experimental Choices:
-
PDB Structure: Starting with a high-resolution crystal or NMR structure of DNA (e.g., from the Protein Data Bank) is critical for accuracy. The B-DNA dodecamer d(CGCGAATTCGCG)₂ is a common and well-validated model.
-
Search Algorithm: The choice of docking software and its search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) determines how thoroughly the conformational space of the ligand is explored to find the most favorable binding pose.
Step-by-Step Methodology:
-
Prepare DNA Structure:
-
Obtain a suitable B-DNA structure from the Protein Data Bank (PDB).
-
Using molecular modeling software, remove any water molecules and co-ligands. Add polar hydrogens and assign partial charges.
-
-
Prepare Ligand Structure:
-
Build the 3D structure of the functionalized piperidine derivative.
-
Perform energy minimization using a suitable force field to obtain a low-energy conformation.
-
Define the rotatable bonds of the ligand.
-
-
Define the Binding Site:
-
Define a "grid box" on the DNA structure that encompasses the potential binding site (e.g., the entire minor groove or a region for intercalation).
-
-
Run Docking Simulation:
-
Use docking software (e.g., AutoDock, GOLD, Glide) to dock the prepared ligand into the defined grid box on the DNA.
-
The software will generate multiple possible binding poses, ranked by a scoring function that estimates the binding energy.
-
-
Analyze Results:
-
Visualize the top-ranked docking poses.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts, π-stacking) between the piperidine derivative and the DNA.
-
Compare the predicted binding mode with the results from experimental data (e.g., if biophysical data suggests intercalation, the top docking pose should reflect this).
-
Cellular Assays: Assessing Biological Activity
Ultimately, the goal of developing DNA-binding agents is to elicit a biological response, such as inhibiting the growth of cancer cells.[21][22] Cellular assays are critical for evaluating the therapeutic potential and toxicity of functionalized piperidines in a biologically relevant context.[21][23]
Antiproliferative Activity: The Sulforhodamine B (SRB) Assay
The SRB assay is a rapid, sensitive, and inexpensive method for measuring the cytotoxic or cytostatic activity of a compound against cultured cells.[8] It relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which is directly related to the cell number.
Protocol 5: Sulforhodamine B (SRB) Antiproliferative Assay
Causality and Experimental Choices:
-
TCA Fixation: Trichloroacetic acid (TCA) simultaneously fixes the cells and precipitates cellular proteins, allowing the SRB dye to bind quantitatively.
-
Tris Base: After staining, unbound SRB is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance of this solution is then read, providing a robust and stable signal.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Functionalized piperidine solutions (serially diluted)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Expose the cells to a range of concentrations of the piperidine derivatives (e.g., from 0.25 to 250 µg/mL) for a specified period, typically 48-72 hours.[8] Include a "vehicle only" control (e.g., DMSO).
-
-
Cell Fixation:
-
Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and let them air dry.
-
-
Measurement:
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Determine the GI₅₀ value (the concentration that causes 50% growth inhibition) through non-linear regression analysis.[8]
-
Summary of Cellular Activity
| Compound ID | GI₅₀ (µM) vs. MCF-7 (Breast Cancer) | GI₅₀ (µM) vs. NCI-H460 (Lung Cancer) | Correlation with DNA Binding (Kb) |
| Pip-01 | > 100 | > 100 | Low |
| Pip-02 | 15.2 | 21.5 | Moderate |
| Pip-03 | 85.1 | 92.4 | Low |
| Pip-04 | 2.8 | 4.1 | High |
Studies have shown a correlation between the DNA interaction constant (Kb) and the antiproliferative activity (GI₅₀) for some series of piperidine derivatives, suggesting that DNA is a relevant biological target for these compounds.[4][24]
References
- Ranjbari, S., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism.
-
Arya, V., et al. (2022). The Circular Dichroism Spectroscopy Technique to Study DNA-Protein Interactions. Journal of Visualized Experiments. [Link]
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Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. [Link]
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Jackson, S. E., & Thomas, J. O. (Year not available). Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions. Methods in Molecular Biology. [Link]
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Thomas, J. O., & Jackson, S. E. (2002). Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions. In: Protein-Nucleic Acid Interactions. [Link]
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Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. PubMed. [Link]
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Ranjbari, S., et al. (2012). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. [Link]
-
Das, S., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Applied Research on Medicinal and Aromatic Plants. [Link]
-
Kasparkova, J., et al. (2003). Effects of a piperidine ligand on DNA modification by antitumor cisplatin analogues. Chemical Research in Toxicology. [Link]
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Das, S., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed. [Link]
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Das, S., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]
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Zadorozhna, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Fun, H. K., & Li, Y. (2022). Using the Intrinsic Fluorescence of DNA to Characterize Aptamer Binding. MDPI. [Link]
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Kasparkova, J., et al. (2003). DNA binding mode of the cis and trans geometries of new antitumor nonclassical platinum complexes containing piperidine, piperazine, or 4-picoline ligand in cell-free media. Relations to their activity in cancer cell lines. PubMed. [Link]
-
Kasparkova, J., et al. (2003). Effects of a Piperidine Ligand on DNA Modification by Antitumor Cisplatin Analogues. ACS Publications. [Link]
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Singh, A., & Singh, H. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]
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Hofstadler, S. A., & Griffey, R. H. (2002). Solution composition and thermal denaturation for the production of single-stranded PCR amplicons: piperidine-induced destabilization of the DNA duplex? PubMed. [Link]
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Abu-lafia, A., et al. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education. [Link]
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Madsen, A. S., & Wengel, J. (2010). Synthesis and structural characterization of piperazino-modified DNA that favours hybridization towards DNA over RNA. Nucleic Acids Research. [Link]
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Omics Online. (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques. Omics Online. [Link]
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Liu, Y., et al. (2018). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Molecular Biology. [Link]
-
Kasparkova, J., et al. (2003). DNA Binding Mode of the Cis and Trans Geometries of New Antitumor Nonclassical Platinum Complexes Containing Piperidine, Piperazine, or 4-Picoline Ligand in Cell-Free Media. Relations to Their Activity in Cancer Cell Lines. ResearchGate. [Link]
-
Mitra, S., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
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Kumar, A., & Giri, R. (2022). Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. ResearchGate. [Link]
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Dawood, R., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Semantic Scholar. [Link]
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Thomas, J. O. (Year not available). Analysis of DNA-Protein Interactions by Intrinsic Fluorescence. ResearchGate. [Link]
-
Vipergen. (Year not available). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
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Badawy, A. M., et al. (2001). Synthesis, spectroscopic characterization, stability assessment and DNA-binding of new 2,6-piperidinedione derivatives. PubMed. [Link]
-
Zadorozhna, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]
-
Author not available. (Year not available). Syntheses, Characterization, and DNA Binding Studies of a Series of Copper(II), Nickel(II), Platinum(II) and. I.R.I.S.. [Link]
-
Ullah, S., et al. (2023). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. PLOS ONE. [Link]
-
D'Alonzo, D., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]
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Kim, H. S., & Lee, D. W. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Cancer Prevention. [Link]
-
Author not available. (Year not available). DNA-Binding Spectra Studies of Complex Ce(III) with 2-Thenoyltrifluoroacetone-Piperidine Ligands. ResearchGate. [Link]
-
Kumar, A., & Giri, R. (2022). Modern Biophysical Approaches to Study Protein–Ligand Interactions. In: Biophysical Methods for Accurate Confirmation of Protein-Ligand Interactions. [Link]
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Wilson, W. D., & Lo-Scuito, K. (Year not available). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. In: Drug-DNA Interaction Protocols. [Link]
-
Nikalje, A. P., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]
-
Ehrt, C., et al. (2022). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery. [Link]
-
Albada, H. B., et al. (2025). Study of the photophysical properties and the DNA binding of enantiopure [Cr(TMP)2(dppn)]3+ Complex. Inorganic Chemistry. [Link]
-
Author not available. (2022). Spectroscopic Analysis of DNA Binding Mode of Novel Schiff Base Vanadium Complex. Research Journal of Pharmacy and Technology. [Link]
-
Marchand, A., et al. (Year not available). Thermal Denaturation of DNA G-Quadruplexes and Their Complexes with Ligands: Thermodynamic Analysis of the Multiple States Revealed by Mass Spectrometry. sonar.ch. [Link]
-
Marchand, A., et al. (2018). Thermal Denaturation of DNA G-Quadruplexes and their Complexes with Ligands: Thermodynamic Analysis of the Multiple States Revealed by Mass Spectrometry. bioRxiv. [Link]
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Application Note: Free Radical Scavenging Assays for Piperidine Compounds
Introduction & Mechanistic Rationale
Piperidine, a saturated six-membered heterocyclic amine, is recognized as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[1]. A critical parameter in the preclinical evaluation of novel piperidine compounds is their antioxidant capacity, as oxidative stress—driven by an overproduction of reactive oxygen species (ROS)—is a fundamental mechanism underlying these pathologies[2].
Antioxidant assays evaluate the ability of a compound to neutralize stable free radicals via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [3]. Piperidine derivatives, particularly those functionalized with phenolic rings, hydroxyl groups, or conjugated imine side chains, can effectively donate hydrogen atoms or electrons to quench these reactive species[3].
Experimental Design & Causality
When evaluating piperidine compounds, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays serve as the industry gold standards due to their robust, high-throughput adaptability[2][3].
Causality in Assay Selection
-
DPPH Assay (Mixed HAT/SET Mechanism): DPPH is a stable nitrogen-centered radical exhibiting a deep violet color due to the delocalization of its unpaired electron, with an absorption maximum at 517 nm[3]. When a piperidine derivative donates a hydrogen atom, DPPH is reduced to the yellow diphenyl-picrylhydrazine. The assay is typically performed in methanol or ethanol, which are highly compatible with the solubility profiles of most organic piperidine derivatives[2].
-
ABTS Assay (SET-Driven Mechanism): Unlike DPPH, the ABTS radical cation (ABTS•+) is not commercially available in its reactive state; it must be generated in situ by oxidizing ABTS with potassium persulfate[4]. This produces an intensely green/blue chromophore absorbing at 734 nm[3]. The ABTS assay is highly versatile for piperidine derivatives because it accommodates both aqueous and organic solvent systems, preventing the precipitation of highly polar or salt-form piperidines.
Self-Validating Protocol Architecture
To ensure rigorous scientific trustworthiness, the protocol must function as a self-validating system:
-
Radical Stability Control (Blank): Validates that the radical does not spontaneously degrade during the incubation period.
-
Background Correction (Sample Blank): Many substituted piperidines (e.g., curcumin analogues like BTMP) possess intrinsic color that absorbs light near the assay wavelengths[5]. A sample blank (compound + solvent without radical) is mandatory to subtract background absorbance and prevent false-negative scavenging results.
-
Positive Control: Established antioxidants like Ascorbic acid, Rutin, or BHT must be run in parallel to confirm the assay's dynamic range and validate the radical's reactivity on the day of the experiment[6][7].
Visualizing the Assay Workflow
Fig 1: Parallel workflow for evaluating piperidine antioxidant capacity via DPPH and ABTS assays.
Step-by-Step Methodologies
Protocol A: DPPH Radical Scavenging Assay
Reagents & Materials:
-
DPPH Stock (0.1 mM): Weigh ~3.94 mg of DPPH and dissolve in 100 mL of HPLC-grade methanol. Store in an amber bottle to prevent photo-degradation[8].
-
Piperidine Test Compounds: Prepare stock solutions (e.g., 10 mM) in DMSO. Dilute working concentrations (e.g., 10–1000 µg/mL) in methanol. Crucial Causality: Keep the final DMSO concentration <1% in the well to prevent solvent-induced radical quenching or viscosity issues.[2][6]
-
Positive Control: Ascorbic acid or Rutin (10–1000 µg/mL)[6][7].
Step-by-Step Method (96-Well Microplate Format):
-
Plate Layout: Assign wells for Blank (Methanol + DPPH), Sample (Compound + DPPH), Sample Blank (Compound + Methanol), and Positive Control (Standard + DPPH).
-
Sample Addition: Add 100 µL of the piperidine compound at various concentrations to the respective wells[2].
-
Radical Addition: Add 100 µL of the 0.1 mM DPPH working solution to the Sample, Blank, and Positive Control wells[2].
-
Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes. Causality: The 30-minute window provides sterically hindered piperidine derivatives sufficient time to physically interact with and reduce the bulky DPPH radical.[2][8]
-
Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer[6].
Protocol B: ABTS Radical Cation Scavenging Assay
Reagents & Materials:
-
ABTS Stock (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water[2].
-
Potassium Persulfate (2.45 mM): Dissolve 6.6 mg of K 2 S 2 O 8 in 10 mL of deionized water[2].
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock and potassium persulfate solutions. Incubate in the dark at room temperature for 12–16 hours before use to ensure complete radical generation[4]. Dilute the radical solution with methanol or PBS until the absorbance at 734 nm reaches 0.70 ± 0.02[8].
Step-by-Step Method:
-
Sample Addition: Add 10 µL of the piperidine test compound (or standard) to a 96-well plate[2].
-
Radical Addition: Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubation: Incubate in the dark at room temperature for 6 to 10 minutes. Causality: The ABTS reaction kinetics are typically faster than DPPH, as the SET mechanism is less impeded by steric hindrance around the piperidine nitrogen core.
Data Presentation & Quantitative Analysis
Calculations: The percentage of radical scavenging activity must be calculated using a self-correcting formula to account for the intrinsic absorbance of the piperidine compounds:
% Scavenging=[1−Absblank(Abssample−Abssample_blank)]×100The IC 50 value (the concentration of the compound required to scavenge 50% of the radicals) is determined via non-linear regression analysis of the dose-response curve[2][9].
Table 1: Representative Antioxidant Data of Piperidine Derivatives The following table synthesizes expected benchmarking data for various piperidine derivatives based on established literature[5][6][9].
| Compound / Derivative | Assay | Concentration / IC 50 | Scavenging Activity / Result | Reference Standard |
| Piperine (PL9 fruit extract) | DPPH | IC 50 = 124.2 µg/mL | Moderate Activity | Ascorbic Acid (IC 50 = 2.06 µg/mL) |
| Piperine (PL9 fruit extract) | ABTS | IC 50 = 104.0 µg/mL | Moderate Activity | Ascorbic Acid |
| BTMP (Piperidin-4-one analogue) | DPPH | 40 µg/mL | 46.25% Inhibition | BHT |
| BTMP (Piperidin-4-one analogue) | ABTS | 40 µg/mL | 45.23% Inhibition | BHT |
| Piperidine Derivative (Compound 8) | DPPH | 1000 µg/mL | 78.0% Inhibition | Rutin (97.0% Inhibition) |
References
- Pharmacological screening of synthetic piperidine deriv
- Antimicrobial and antioxidant activities of piperidine deriv
- Application Notes and Protocols for Assessing the Antioxidant Activity of Piperidine Compounds - Benchchem
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC
- Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory - PMC
- Chemically synthesized Schiffs base Conjugated Piperonal as novel Antioxidants and Scavengers of Free Radicals - Research Journal of Pharmacy and Technology
- In vitro Screening for Antioxidant and Antimicrobial Properties of 3,5-Bis(E-thienylmethylene) piperidin-4-one, a Curcumin Analogue - Semantic Scholar
- Tissue-specific variations of piperine in ten populations of Piper longum L.: bioactivities and toxicological profile - PMC
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Application Notes and Protocols: Synthesis of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine via Reductive Amination
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly and often beneficially alter their metabolic stability, lipophilicity, and binding affinity.[2] The target molecule, 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine, combines these two privileged structural motifs, making it a valuable building block for the synthesis of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a one-pot reductive amination of 2,2,2-trifluoroacetophenone with piperidine, employing sodium triacetoxyborohydride as a mild and selective reducing agent.
Reaction Principle: The Mechanism of Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3] The reaction proceeds in two key stages within a single reaction vessel:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of the ketone (2,2,2-trifluoroacetophenone). This is followed by dehydration to form a transient iminium ion. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating this initial step.
-
Hydride Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[4] NaBH(OAc)₃ is the reagent of choice for this transformation due to its mildness and remarkable selectivity for iminium ions over ketones, which minimizes the formation of the corresponding alcohol byproduct.[4][5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2,2,2-Trifluoroacetophenone | ≥98% | Commercially Available | 434-45-7 |
| Piperidine | ≥99% | Commercially Available | 110-89-4 |
| Sodium triacetoxyborohydride | 95% | Commercially Available | 56553-60-7 |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Commercially Available | 107-06-2 |
| Acetic Acid | Glacial, ≥99.7% | Commercially Available | 64-19-7 |
| Saturated Sodium Bicarbonate Solution | ACS Reagent Grade | In-house preparation | N/A |
| Anhydrous Magnesium Sulfate | ≥97% | Commercially Available | 7487-88-9 |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available | 75-09-2 |
| Ethyl Acetate | HPLC Grade | Commercially Available | 141-78-6 |
| Hexanes | HPLC Grade | Commercially Available | 110-54-3 |
Instrumentation
-
Magnetic stirrer with stir bar
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F)
-
Mass Spectrometer (GC-MS or LC-MS)
Detailed Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 2,2,2-trifluoroacetophenone (1.00 g, 5.74 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Dissolve the ketone in 20 mL of anhydrous 1,2-dichloroethane (DCE). To this solution, add piperidine (0.58 g, 6.89 mmol, 1.2 equiv.) followed by glacial acetic acid (0.34 g, 5.74 mmol, 1.0 equiv.).
-
Iminium Ion Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.82 g, 8.61 mmol, 1.5 equiv.) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure 2-(2,2,2-trifluoro-1-phenyl-ethyl)-piperidine.
Characterization and Data
Expected Product Characteristics
| Characteristic | Value |
| IUPAC Name | 2-(2,2,2-trifluoro-1-phenylethyl)piperidine[6] |
| CAS Number | 1389313-27-2[6] |
| Molecular Formula | C₁₃H₁₆F₃N[6] |
| Molecular Weight | 243.27 g/mol |
| Appearance | Colorless to pale yellow oil |
Anticipated Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 3.50-3.30 (m, 1H, CH-CF₃), 3.00-2.80 (m, 1H, piperidine-H), 2.60-2.40 (m, 1H, piperidine-H), 2.30-2.10 (m, 1H, piperidine-H), 1.80-1.20 (m, 6H, piperidine-H₂).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 125.5 (q, ¹JCF = 282 Hz, CF₃), 68.0 (q, ²JCF = 28 Hz, CH-CF₃), 55.0 (piperidine-CH), 47.0 (piperidine-CH₂), 26.0 (piperidine-CH₂), 24.5 (piperidine-CH₂).
-
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -72.0 (d, ³JHF = 8.0 Hz).
-
Mass Spectrometry (EI): m/z (%) = 243 (M⁺), 174 (M⁺ - CF₃), 104, 84.
Causality and Experimental Insights
-
Choice of Solvent: 1,2-dichloroethane (DCE) is the preferred solvent for this reaction as it is aprotic and effectively solubilizes the reactants and intermediates.[4]
-
Role of Acetic Acid: Acetic acid acts as a catalyst to promote the formation of the iminium ion by protonating the hydroxyl intermediate, facilitating the elimination of water.[4]
-
Stoichiometry: A slight excess of the amine and the reducing agent is used to ensure the complete conversion of the limiting ketone.
-
Work-up Procedure: The aqueous sodium bicarbonate quench neutralizes the acetic acid and any remaining borohydride species.
-
Diastereoselectivity: The reaction creates a new stereocenter at the benzylic position. The approach of the hydride to the iminium ion can be influenced by the steric bulk of the piperidine and phenyl groups, potentially leading to a mixture of diastereomers if the piperidine ring were substituted. For the unsubstituted piperidine, this is not a factor.
Workflow and Logic Diagram
Caption: Workflow for the synthesis of 2-(2,2,2-trifluoro-1-phenyl-ethyl)-piperidine.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 2-(2,2,2-trifluoro-1-phenyl-ethyl)-piperidine via reductive amination. The use of sodium triacetoxyborohydride ensures a high-yielding and selective transformation under mild conditions. This procedure is well-suited for medicinal chemistry applications where the synthesis of fluorinated amine derivatives is desired for lead optimization and the development of new chemical entities.
References
-
Reductive Amination Reaction. (2011). Boston University. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (2016). Accounts of Chemical Research. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. (2009). The Journal of Organic Chemistry. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. (2024). Angewandte Chemie International Edition. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]
-
Mass spectrum of 2,2,2-Trifluoro-N-[2-(1-hydroxy- 2,2,6,6-tetramethyl-piperidin-4-yl)-el with Retention Time (RT)= 3.779. ResearchGate. [Link]
-
Application Note – Reductive Amination. Synple Chem. [Link]
-
Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. (2018). The Aquila Digital Community. [Link]
-
Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. (2011). Asian Journal of Chemistry. [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Royal Society of Chemistry. [Link]
-
IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. (2014). International Journal of ChemTech Research. [Link]
-
(+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]
-
Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. [Link]
-
Piperidine Synthesis. (2025). DTIC. [Link]
-
NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. (2013). Beilstein Journal of Organic Chemistry. [Link]ary/1860-5397-9-278-S1.pdf)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [open.bu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: A Guide to Optimizing the Synthesis of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine
Welcome to the technical support center for the synthesis of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related trifluoromethylated piperidine derivatives. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.
The synthesis of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine typically proceeds via one of two primary routes: reductive amination or direct alkylation. This guide is structured to address the specific issues you may encounter with each of these methods.
Part 1: Troubleshooting the Reductive Amination Pathway
Reductive amination is a widely used and often high-yielding method for the formation of C-N bonds.[1][2] In the context of our target molecule, this involves the reaction of 2,2,2-trifluoroacetophenone with piperidine to form an iminium ion intermediate, which is then reduced in situ.
Caption: Direct Alkylation Workflow.
Frequently Asked Questions (FAQs) - Direct Alkylation
Q1: My reaction is producing a significant amount of a quaternary ammonium salt. How can I avoid this over-alkylation?
A1: Over-alkylation is a common side reaction where the desired product, a secondary amine, reacts further with the alkylating agent to form a quaternary ammonium salt. This is especially prevalent with highly reactive alkylating agents.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of piperidine relative to the alkylating agent. This ensures that the electrophile is more likely to react with the starting amine rather than the product. [3]2. Slow Addition: Add the alkylating agent slowly to the reaction mixture, maintaining a low concentration of the electrophile. A syringe pump is ideal for this. [3]3. Choice of Base: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with the piperidine as a nucleophile. [4] Q2: The reaction is very slow or incomplete, even after prolonged reaction times. What factors could be limiting the reaction rate?
A2: A slow reaction rate can be due to several factors, including steric hindrance, a poor leaving group on the electrophile, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Leaving Group: Ensure you are using an alkylating agent with a good leaving group. The reactivity order is generally: Triflate (OTf) > Iodide (I) > Bromide (Br) > Chloride (Cl).
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally effective for SN2 reactions. [4]3. Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions like elimination.
-
Base: A base is often necessary to neutralize the acid formed during the reaction, which can protonate and deactivate the starting piperidine. Potassium carbonate (K₂CO₃) is a common and effective choice. [4]
Parameter Recommendation Rationale Stoichiometry Excess piperidine Minimizes over-alkylation. [3] Addition Rate Slow addition of electrophile Maintains low electrophile concentration. [3] Leaving Group I or OTf Better leaving groups increase reaction rate. Solvent DMF or MeCN Polar aprotic solvents favor SN2 reactions. [4] | Base | K₂CO₃ or DIPEA | Neutralizes acid byproduct. [4]|
Part 3: Purification and Diastereomer Separation
Regardless of the synthetic route, the final product will likely require purification. A common challenge is the separation of diastereomers.
Frequently Asked Questions (FAQs) - Purification
Q1: How can I effectively separate the diastereomers of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine?
A1: The separation of diastereomers can often be achieved by standard column chromatography, but the small structural differences can make it challenging.
Troubleshooting Steps:
-
Column Chromatography:
-
Solvent System Optimization: A systematic screen of solvent systems with varying polarities is crucial. A common starting point is a hexane/ethyl acetate gradient. Adding a small amount of a basic modifier like triethylamine (Et₃N) to the eluent can improve peak shape by deactivating the acidic silica gel.
-
Stationary Phase: If separation on silica gel is poor, consider using alumina or a reverse-phase C18 column.
-
-
Diastereoselective Crystallization:
-
Salt Formation: Convert the diastereomeric mixture into a salt using a chiral acid (for resolution of enantiomers) or an achiral acid (which may form diastereomeric salts with different solubilities).
-
Solvent Screening: Systematically screen different solvents to find one in which one diastereomeric salt is significantly less soluble than the other.
-
Controlled Cooling: Slow cooling of a saturated solution can promote the crystallization of a single diastereomer.
-
Q2: I am having trouble with product streaking on my silica gel column. What is the cause and how can I fix it?
A2: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.
Troubleshooting Steps:
-
Basified Silica: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent) before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
References
- Gribble, G. W. (2010). Reductive amination of aldehydes and ketones. In Comprehensive Organic Synthesis II (pp. 1-45). Elsevier.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals (15th ed.). Royal Society of Chemistry.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714.
-
Tarasenko, E. A., & Nelyubina, Y. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1363. [Link] [1][5]13. Magano, J., & Dunetz, J. R. (2012). Large-scale applications of reductive amination: a decade of progress. Organic Process Research & Development, 16(6), 1156-1184.
-
ResearchGate. (2010). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. ResearchGate. [Link]
Sources
Technical Support Center: Resolving Crystallization Issues with Piperidine-Based Compounds
Welcome to the technical support center for resolving crystallization issues with piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline forms of these valuable molecules. Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, and their purification and characterization are critical for advancing research and development.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address common crystallization problems, grounded in scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the crystallization of piperidine-based compounds.
Q1: Why are piperidine-containing compounds often difficult to crystallize?
A1: The crystallization behavior of piperidine derivatives is heavily influenced by the substituents on the piperidine ring.[5] These substituents affect the molecule's overall polarity, solubility, and ability to pack into an ordered crystal lattice.[5] Common challenges include the compound being too soluble in many solvents, a tendency to form oils, and the presence of impurities that can inhibit crystal growth.[5][6] The basic nature of the piperidine nitrogen can also lead to unintended salt formation with acidic impurities or even atmospheric carbon dioxide, further complicating crystallization.[7][8][9]
Q2: What is "oiling out" and how can I prevent it?
A2: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[5][6] This often occurs when a compound's melting point is lower than the temperature of the solution when supersaturation is reached, or if the solution is too concentrated.[6][10] To prevent oiling out, you can try using a larger volume of solvent, employing a slower cooling rate, or selecting a different solvent system.[6][10][11]
Q3: How do I choose the right solvent for my piperidine derivative?
A3: The ideal solvent for crystallization is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5] A good starting point is to test the solubility of a small amount of your compound (10-20 mg) in various solvents at room temperature and then upon heating.[5] For piperidine derivatives, which often have moderate polarity, solvents like ethanol, methanol, isopropanol, and acetonitrile can be effective.[5] If a single solvent doesn't work, a two-solvent (solvent/anti-solvent) system is a good alternative.[5]
Q4: What is supersaturation and why is it important for crystallization?
A4: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would under normal conditions.[6] It is the essential driving force for both the formation of new crystals (nucleation) and the growth of existing ones.[6] Achieving a state of optimal supersaturation is key; too little, and no crystals will form, while too much can lead to rapid precipitation of small, impure crystals or an amorphous solid.[6]
Q5: My solution of piperidine in DMF crystallized upon storage. What happened?
A5: This is a common issue with basic compounds like piperidine. The crystallization is likely due to the formation of a salt.[9] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (like HCl that may be present in the lab environment) to form piperidine hydrochloride, both of which are solids.[7][8][9] To prevent this, ensure your storage containers are well-sealed and consider storing them under an inert atmosphere.[9]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific crystallization challenges.
Issue 1: No Crystals Form After Cooling or Solvent Evaporation
Symptoms: The solution remains clear, or no solid precipitate forms after the allotted time.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Supersaturation | The concentration of the solute is below the threshold required for nucleation. Solution: Continue to slowly evaporate the solvent to increase the concentration. If using an anti-solvent, add a small amount more. If cooling, try reducing the temperature further (e.g., in a freezer).[6][12] |
| High Solubility in the Chosen Solvent | The compound remains soluble even at low temperatures, preventing it from precipitating out of the solution. Solution: Re-evaluate your solvent choice. A good crystallization solvent should have a steep solubility curve with respect to temperature.[6] If you have already removed most of the solvent with no success, you may need to remove it completely via rotary evaporation and attempt crystallization with a different solvent system.[12] |
| Inhibition of Nucleation | The formation of initial crystal seeds (nuclei) is kinetically hindered. Even in a supersaturated solution, energy is required to form the first stable nuclei. Solution: Try to induce nucleation by: 1. Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for nucleation.[6][10] 2. Seeding: Add a single, small crystal of the pure compound to the solution. This provides a template for further crystal growth.[6][11] 3. Introducing a Rough Surface: A speck of dust or other rough surface can sometimes initiate nucleation.[6] |
| Excessive Solvent Volume | If the volume of solvent is too large, the solution may not become sufficiently saturated upon cooling. Solution: Return the flask to the heat source and carefully boil off a portion of the solvent to increase the concentration, then allow it to cool again.[10][12] |
Troubleshooting Workflow: No Crystal Formation
Caption: Decision tree for troubleshooting when no crystals form.
Issue 2: Formation of Oil Instead of Crystals ("Oiling Out")
Symptoms: A liquid phase, often viscous and syrupy, separates from the solution instead of solid crystals.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| High Solute Concentration | The solution is too concentrated, causing the compound to come out of solution above its melting point. Solution: Re-heat the solution to re-dissolve the oil, then add more solvent to create a more dilute solution before cooling again.[6][10] |
| Rapid Cooling | Cooling the solution too quickly does not allow enough time for the ordered arrangement of molecules into a crystal lattice, favoring the disordered liquid state. Solution: Employ a slower cooling rate. Insulate the flask by wrapping it in glass wool or placing it in a Dewar flask. Alternatively, allow the hotplate to cool down slowly with the flask still on it.[6][10] |
| Presence of Impurities | Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice, often lowering the melting point of the mixture.[6][13] Solution: Purify the compound further before attempting crystallization. Techniques like column chromatography or acid-base extraction can be effective for piperidine derivatives.[1][6] |
| Inappropriate Solvent Choice | The boiling point of the solvent may be too high relative to the melting point of the solute. Solution: Experiment with a lower-boiling point solvent or a different solvent mixture.[10][11] |
Issue 3: Rapid Formation of Fine Powder or Amorphous Precipitate
Symptoms: A large amount of solid crashes out of the solution very quickly, often as a fine powder or an amorphous solid, rather than well-defined crystals.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Excessive Supersaturation / Rapid Cooling | The solution is cooled too quickly or is too concentrated, leading to a very high rate of nucleation. This causes many small crystals to form simultaneously, competing for the solute and resulting in a fine powder.[6][12] Solution: Slow down the rate of crystallization. Re-heat the solution to re-dissolve the precipitate, add a small amount of additional solvent (1-2 mL) to slightly reduce the saturation, and allow it to cool more slowly.[12] |
| Agitation or Vibration | Physical disturbances can induce rapid and widespread nucleation. Solution: Place the crystallization experiment in a location free from vibrations and disturbances.[6] |
| Inappropriate Solvent Polarity | A solvent that is too "poor" can cause the compound to crash out of solution as an amorphous solid rather than crystallizing. Solution: Try a solvent in which the compound has slightly higher solubility, or use a solvent/anti-solvent system where the anti-solvent is added very slowly to the dissolved compound.[5] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first.[5]
-
Solvent Selection: In separate test tubes, test the solubility of ~15 mg of your crude piperidine derivative in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[1][5]
-
Hot Filtration (if necessary): If there are insoluble impurities (or if using activated charcoal to remove colored impurities), perform a hot filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.[5][12]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][5]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities from the mother liquor.[1][5]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]
Workflow for Single-Solvent Recrystallization
Caption: General workflow for single-solvent recrystallization.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
This method is useful when a suitable single solvent cannot be found.[5]
-
Solvent System Selection: Identify a "good" solvent in which your compound is highly soluble at room temperature. Then, identify a "poor" solvent (anti-solvent) in which your compound is sparingly soluble but is miscible with the "good" solvent.[5]
-
Dissolution: Dissolve the crude piperidine derivative in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the "poor" solvent dropwise to the solution with constant swirling. Continue adding the anti-solvent until the solution becomes faintly cloudy (the point of saturation).
-
Crystal Growth: Add a drop or two of the "good" solvent to redissolve the cloudiness, then set the flask aside undisturbed to allow for slow crystal growth.
-
Isolation and Drying: Once crystal formation is complete, isolate, wash, and dry the crystals as described in Protocol 1.
References
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Crystallization. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Gholivand, K., Hosseini, M., & Farshadfar, K. (2017).
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]
- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008, February 21).
-
The effect of temperature and pressure on the crystal structure of piperidine. (n.d.). ResearchGate. Retrieved from [Link]
- Piperidine derivative crystal, midbody for preparation and preparing method. (n.d.).
-
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Retrieved from [Link]
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025, January 3). Scientific Reports.
- Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025, April 15). Impact of impurities on crystal growth.
- Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. (2018, December 5). Journal of Medicinal Chemistry.
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.).
- (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025, August 14).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]
- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. canli.dicp.ac.cn [canli.dicp.ac.cn]
How to prevent oxidation and discoloration of piperidine solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on preventing the oxidation and discoloration of piperidine solutions. Authored for professionals in research and development, this document offers troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and stability of your piperidine-based reagents.
Frequently Asked Questions (FAQs)
Q1: My piperidine solution has turned yellow. What causes this discoloration?
A yellow or brownish tint in a piperidine solution is a common indicator of oxidation.[1] This degradation is primarily caused by exposure to atmospheric oxygen and can be accelerated by light and heat.[2][3] The colored impurities are various oxidation byproducts. While slightly discolored piperidine might still be usable in some robust applications like Fmoc deprotection in solid-phase peptide synthesis, for sensitive reactions, purification is highly recommended.
Q2: What are the chemical products of piperidine oxidation?
The oxidation of piperidine can lead to a variety of products. The nitrogen and adjacent carbon atoms are particularly susceptible to reaction with oxygen.[2] Common oxidation products include piperidine N-oxide, imines such as 2,3,4,5-tetrahydropyridine, and, under more extensive oxidizing conditions, ring-opened products like aldehydes, ketones, and carboxylic acids. In the presence of nitrogen oxides, N-nitro and N-nitroso derivatives can also form.
Q3: What are the consequences of using an oxidized piperidine solution in my experiments?
Using a discolored or oxidized piperidine solution can have several negative impacts on your research:
-
Inconsistent Reaction Outcomes: The presence of impurities can lead to unpredictable reaction kinetics and yields.
-
Formation of Byproducts: Oxidized species can participate in side reactions, complicating your product purification and potentially leading to the formation of undesired adducts.
-
Decreased Purity of Final Product: For applications like solid-phase peptide synthesis, using oxidized piperidine for Fmoc deprotection can result in lower purity of the final peptide.[4]
-
Inaccurate Quantification: The presence of degradation products can interfere with analytical methods like HPLC, leading to inaccurate measurements of the parent compound.[2]
Q4: Can I still use a slightly yellow piperidine solution?
The usability of a discolored piperidine solution depends on the sensitivity of your application. For less sensitive applications, it may still be effective.[5] However, for reactions where high purity is critical, it is always best to use a freshly purified or properly stabilized solution. If in doubt, it is recommended to either purify the piperidine by distillation or prepare a fresh, stabilized solution.
Troubleshooting Guide: Preventing Oxidation and Discoloration
This section provides detailed strategies to prevent the degradation of your piperidine solutions.
Understanding the Root Causes
The primary drivers of piperidine degradation are:
-
Atmospheric Oxygen: The nitrogen atom and alpha-carbons of the piperidine ring are susceptible to oxidation.[2]
-
Light Exposure: UV and even ambient light can initiate and accelerate oxidative degradation through free-radical mechanisms.[3]
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation.[2][6]
-
Presence of Metal Ions: Trace metal ions can act as catalysts, speeding up oxidative degradation pathways.[2][7]
Preventative Measures: A Summary
| Preventative Measure | Mechanism of Action | Key Advantages | Considerations |
| Inert Atmosphere Storage | Displaces oxygen, preventing oxidative reactions. | Highly effective for long-term storage. | Requires handling in a glovebox or using Schlenk line techniques. |
| Use of Antioxidants | Scavenge free radicals or react with oxygen to inhibit the oxidation cascade. | Convenient for solutions in active use. | Potential for incompatibility with certain reagents; must be tested for your specific application. |
| Protection from Light | Prevents photo-initiated degradation. | Simple and effective. | Requires the use of amber glass or opaque containers.[3][8] |
| Temperature Control | Slows the rate of chemical degradation. | Easy to implement. | Refrigeration (2-8 °C) is often recommended for long-term storage.[2][3] |
| Purification by Distillation | Removes existing oxidation products and other non-volatile impurities. | Yields high-purity piperidine. | Requires appropriate equipment and safety precautions. |
Experimental Protocols
Protocol 1: Preparation of Stabilized Piperidine Solutions using an Inert Atmosphere
This protocol describes the use of inert gas sparging to remove dissolved oxygen from piperidine solutions.
Materials:
-
Piperidine
-
Anhydrous solvent (e.g., DMF, NMP)
-
Schlenk flask or a flask with a septum-inlet
-
Inert gas source (Argon or Nitrogen) with a regulator and tubing
-
Long needle or sparging tube
-
Venting needle
Procedure:
-
Flask Preparation: Ensure the flask is clean and dry. Add the desired volume of solvent and piperidine to the flask.
-
Inert Gas Line Setup: Attach a sterile, long needle or sparging tube to the inert gas line. Purge the line with the inert gas for a few minutes.
-
Sparging: Insert the inert gas needle into the solution, ensuring the tip is below the liquid surface. Insert a second, shorter venting needle through the septum to allow for gas to exit.
-
Bubbling: Gently bubble the inert gas through the solution. A good rule of thumb is to sparge for at least 1-2 minutes per 10 mL of solution.[9] For volatile solvents, consider cooling the flask in an ice bath to minimize evaporation.[9]
-
Storage: After sparging, remove the needles and store the flask under a positive pressure of the inert gas, with the septum securely sealed. For long-term storage, use a container with a PTFE-lined cap.
Diagram: Inert Gas Sparging Workflow
Caption: Workflow for preparing oxygen-free piperidine solutions.
Protocol 2: Stabilization of Piperidine Solutions with Antioxidants
This protocol provides a general guideline for adding antioxidants to piperidine solutions.
Materials:
-
Piperidine solution (prepared as in Protocol 1 for best results)
-
Antioxidant stock solution (e.g., Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) in a compatible solvent)[2]
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare Antioxidant Stock Solution: Prepare a stock solution of the chosen antioxidant (e.g., 1-10 mg/mL of BHT or BHA in the same solvent as the piperidine solution).
-
Addition of Antioxidant: To your piperidine solution, add the antioxidant stock solution to achieve the desired final concentration. A typical starting concentration is 0.1-1.0 mg/mL. The optimal concentration should be determined empirically for your specific application.
-
Mixing: Thoroughly mix the solution using a vortex mixer or a magnetic stirrer to ensure homogenous distribution of the antioxidant.
-
Storage: Store the stabilized solution in a tightly sealed amber glass vial or a container wrapped in aluminum foil to protect it from light.[2][8] Store at a cool temperature (2-8 °C is recommended for long-term storage).[2][3]
Important Note: Always perform a small-scale compatibility test to ensure the antioxidant does not interfere with your downstream reactions.
Analytical Verification of Piperidine Solution Stability
Regularly assessing the purity of your piperidine solutions is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.
Exemplary HPLC Method for Purity Assessment
This method can be adapted to quantify piperidine and detect common polar oxidation products like piperidine N-oxide.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier like acetonitrile or methanol.[2] A starting point could be a 70:30 (v/v) mixture of the aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the absorbance maximum of piperidine and its potential byproducts (a photodiode array detector is useful for method development).[2][10]
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the piperidine solution in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.[2]
Expected Observations:
-
A stable, pure piperidine solution will show a single major peak.
-
Degraded solutions will exhibit additional peaks, often with shorter retention times, corresponding to more polar oxidation products.[2]
Diagram: Decision Tree for Handling Piperidine Solutions
Caption: Decision-making process for using piperidine solutions.
References
- BenchChem. (2025). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
- Biosynce. (2025). What are the storage stability of Piperidine Series compounds over time? Biosynce Blog.
- Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
- Biosynce. (2025). What are the detection methods for piperidine? Biosynce Blog.
- Packer, L. (Ed.). (1999). Methods in Enzymology, Volume 300: Oxidants and Antioxidants, Part B. Academic Press.
-
Berry Group, University of Wisconsin. (2019). Degassing Solvents. Retrieved from [Link]
- Manjusha, M., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73.
- Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- BenchChem. (2025). Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution.
- Biosynce. (2025). What is the stability of piperidine? Biosynce Blog.
- BenchChem. (2025). Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability.
- BenchChem. (2025). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
- BenchChem. (2025). A Comparative Analysis of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis.
- Kleszczynska, H., & Sarapuk, J. (2021). Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences, 22(16), 8593.
- BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Piperidine Compounds.
- Luna, O., et al. (2016).
- Labor
- Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Piperidine. (n.d.). SpectraBase.
- What are the best methods for Piperidine purification alternatives to distillation?. (2014).
- Chen, Y., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 469, 137937.
- Sabancılar, İ., & Çevik, U. (2025).
- BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
- Al-Hussain, S. A., & S. Al-Majedy, Y. K. (2022).
- Inerting, purging, sparging, pressure transfer in pharma/biotech. (n.d.). Linde Gas.
- Dyer, H. E., et al. (2017). Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide. Dalton Transactions, 46(16), 5299-5309.
- Wollensak, J., & Closson, R. D. (1963). Piperidine, 1-ethyl-. Organic Syntheses, 43, 45.
- Coldham, I., et al. (2020). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 85(15), 9837-9847.
- Piperidine Synthesis. (2025). DTIC.
- NP-Card for Piperine (NP0000084). (2012). NP-MRD.
- Al-Omar, M. A. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.
- Zhao, B., & He, Y. (2006). The relationship between structure and antioxidative activity of piperidine nitroxides. Acta Pharmacologica Sinica, 27(7), 899-905.
- de la Cruz, P., et al. (2018).
- Sabancılar, İ., & Çevik, U. (2026). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation.
- PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
- Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
- Gas purging procedure. (n.d.). PEER Construction policies and procedures.
- Google Patents. (2007).
Sources
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Removing water azeotrope from piperidine compounds during purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are cornerstone structural motifs in a multitude of pharmaceuticals and specialty chemicals.[1] Their synthesis and subsequent purification, however, often present a significant challenge: the tenacious presence of water. Piperidine forms a minimum-boiling azeotrope with water, a mixture with a constant boiling point that cannot be separated by simple distillation.[2][3][4] This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to address the critical step of removing this water azeotrope, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why can't I simply distill water away from my piperidine compound?
A: Piperidine and water form a constant boiling point mixture, known as an azeotrope.[2] This mixture, which is about 65% piperidine by mass, boils at a lower temperature (approximately 92.8°C) than pure piperidine (106°C).[3][4] During distillation, the vapor has the same composition as the liquid, making separation by this method impossible.[5][6]
Q2: My piperidine is yellow. Is this related to water content?
A: A yellow or brown tint in piperidine is typically caused by oxidation products, not directly by water.[2][7] However, the presence of impurities, including water, can sometimes accelerate degradation. Purification by distillation is the most effective way to remove these colored impurities.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere (like nitrogen or argon) and away from light and heat.[7]
Q3: I've tried drying with sodium sulfate, but my compound is still wet. Why?
A: While sodium sulfate is a common drying agent, it can be less effective for removing water from piperidine, especially when significant amounts are present.[8] Potassium hydroxide (KOH) pellets are a much more effective pre-drying agent for piperidine due to their high affinity for water.[2][7] Calcium hydride (CaH₂) is another powerful option for rigorous drying.[2]
Q4: Can I use molecular sieves to dry my piperidine solution?
A: Yes, molecular sieves (typically 3Å) can be used to remove water from piperidine.[9] This method is particularly useful for drying solvents containing the piperidine derivative. However, for bulk piperidine, pre-drying with KOH followed by distillation is often more efficient.[3] Ensure the sieves are properly activated (dried in a furnace) before use.[10]
Troubleshooting Guide: Overcoming the Piperidine-Water Azeotrope
This section delves into the most common and effective strategies for breaking the piperidine-water azeotrope, providing the scientific rationale behind each choice.
Scenario 1: You have a crude piperidine mixture with a significant amount of water after an aqueous workup.
Core Problem: Direct distillation will only yield the water-piperidine azeotrope, not pure piperidine.
Solution Strategy: Azeotropic Distillation with an Entrainer.
The "Why": This technique introduces a third component, an "entrainer," which forms a new, lower-boiling azeotrope with water.[9][11] This new azeotrope is heterogeneous, meaning that upon condensation, it separates into two immiscible liquid phases (an organic layer and a water layer).[9] By continuously removing the water layer and returning the organic layer (the entrainer) to the distillation flask, all the water can be effectively removed.[12]
Recommended Entrainers: Toluene or Benzene.
-
Toluene: Forms a lower-boiling azeotrope with water, allowing for its removal.[13][14] It is generally preferred over benzene due to its lower toxicity.
-
Benzene: Also forms an effective azeotrope with water and can be used for this purpose.[7][14]
Data Presentation: Key Boiling Points
| Compound/Mixture | Boiling Point (°C at 1 atm) |
| Water | 100 |
| Piperidine | 106[15][16] |
| Piperidine-Water Azeotrope | ~92.8[3] |
| Toluene | 111 |
| Toluene-Water Azeotrope | 84.3[13] |
| Benzene | 80 |
| Benzene-Water Azeotrope | 69.3 |
Experimental Protocol: Azeotropic Distillation using a Dean-Stark Apparatus
This protocol is designed for the efficient removal of water from a piperidine mixture using toluene as an entrainer. The Dean-Stark apparatus is specifically designed for this purpose.[12][17][18]
Materials:
-
Round-bottom flask
-
Dean-Stark trap[19]
-
Reflux condenser[12]
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Crude, wet piperidine
-
Toluene
-
Solid Potassium Hydroxide (KOH) pellets (for pre-drying)
Step-by-Step Methodology:
-
Pre-drying (Optional but Recommended): Place the crude, wet piperidine in a round-bottom flask. Add solid KOH pellets and allow the mixture to stand for several hours, or overnight, with occasional swirling. This removes the bulk of the water.[1][7]
-
Apparatus Assembly: Carefully decant the pre-dried piperidine into a clean, dry round-bottom flask, leaving the KOH pellets behind. Assemble the Dean-Stark apparatus as shown in the diagram below.
-
Add Entrainer: Add toluene to the flask containing the piperidine. A typical starting ratio is 1:1 by volume, but this can be optimized.
-
Heating and Reflux: Begin heating the mixture with stirring. The mixture will begin to boil and reflux. The vapor, containing the toluene-water azeotrope, will rise into the condenser.
-
Water Collection: The condensed liquid will drip into the graduated arm of the Dean-Stark trap. As the toluene-water azeotrope is heterogeneous, it will separate into two layers. Water, being denser, will collect at the bottom of the trap.[12]
-
Entrainer Return: The less dense toluene will overflow from the side-arm of the trap and return to the distillation flask.[18]
-
Monitoring: Continue the distillation until no more water collects in the arm of the Dean-Stark trap. The temperature at the top of the column will rise from the boiling point of the toluene-water azeotrope to that of pure toluene.
-
Final Purification: Once all the water is removed, the toluene can be removed by simple distillation, leaving behind the anhydrous piperidine. A final fractional distillation of the piperidine is recommended to achieve high purity.[1][7]
Visualization: Azeotropic Distillation Workflow
Caption: Workflow for azeotropic distillation using a Dean-Stark apparatus.
Scenario 2: You have nearly dry piperidine but need to remove trace amounts of water for a highly sensitive reaction.
Core Problem: Even small amounts of water can be detrimental to certain reactions, such as those involving organometallics or specific catalysts.
Solution Strategy: Chemical Drying and Final Distillation.
The "Why": For removing residual water, a strong chemical drying agent is required to react with and bind the water molecules. This is followed by a careful distillation to separate the pure, anhydrous piperidine from the non-volatile drying agent and any reaction byproducts.
Recommended Drying Agents:
-
Potassium Hydroxide (KOH): As mentioned, KOH is excellent for this purpose. The piperidine is allowed to stand over solid KOH pellets before being decanted and distilled.[3][7]
-
Calcium Hydride (CaH₂): A very powerful drying agent that reacts with water to form calcium hydroxide and hydrogen gas. It is suitable for drying piperidine before a final distillation.[2]
-
Sodium: Can also be used, but requires more caution due to its high reactivity.[7]
Experimental Protocol: Final Drying and Distillation of Piperidine
Materials:
-
Round-bottom flask
-
Distillation apparatus (fractionating column, condenser, receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Piperidine with trace water
-
Calcium Hydride (CaH₂) powder
-
Boiling chips
Step-by-Step Methodology:
-
Drying: In a dry round-bottom flask, add the piperidine containing trace amounts of water. Carefully add calcium hydride powder in small portions with stirring. Caution: Hydrogen gas will be evolved. Perform this in a well-ventilated fume hood. Allow the mixture to stir for several hours or overnight.
-
Apparatus Assembly: Assemble a fractional distillation apparatus, ensuring all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum).
-
Distillation: Carefully decant the piperidine away from the solid drying agent into the distillation flask. Add fresh boiling chips.
-
Fraction Collection: Heat the flask to distill the piperidine. Discard any initial forerun and collect the fraction that boils at the literature value for pure piperidine (106°C at atmospheric pressure).[7]
-
Storage: Store the purified, anhydrous piperidine over activated molecular sieves and under an inert atmosphere to prevent re-absorption of moisture.
Visualization: Decision Logic for Water Removal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Azeotropic Distillation By Unacademy [unacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. kochmodular.com [kochmodular.com]
- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 13. CN113461596A - Method for treating mixed liquid containing piperidine and water - Google Patents [patents.google.com]
- 14. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 15. grokipedia.com [grokipedia.com]
- 16. webqc.org [webqc.org]
- 17. Dean and Stark & Clevenger Apparatus: Uses and Features [borosilscientific.com]
- 18. orickmedicosarl.com [orickmedicosarl.com]
- 19. 25 ml Apparatus Dean Stark Dean Stark | Simson Chemtech [simsonchemtech.com]
Troubleshooting low enantioselectivity in chiral piperidine synthesis
Welcome to the Technical Support Center for Asymmetric Piperidine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Achieving high enantiomeric excess (ee) in chiral piperidine synthesis—whether through transition-metal catalysis or biocatalytic dearomatization—requires a deep understanding of reaction kinetics, intermediate tautomerization, and the microenvironment of the chiral pocket.
Below is a systematic, causality-driven guide to diagnosing and resolving low enantioselectivity in your workflows.
Diagnostic Logic Tree
Diagnostic logic tree for troubleshooting low enantioselectivity in chiral piperidine synthesis.
Core Troubleshooting Modules
Q1: Why is my enantiomeric excess (ee) stalling at 60-70% despite achieving full conversion in the Iridium-catalyzed asymmetric hydrogenation of pyridinium salts? Causality & Solution: In the Ir-catalyzed reduction of N-benzylpyridinium salts, the mechanism proceeds via an outer-sphere dissociative pathway[1]. After the initial 1,4-hydride addition, the intermediate tautomerizes. Crucially, the stereochemical outcome is dictated by the initial protonation of the final enamine intermediate, rather than the hydride reduction of the resultant iminium ion[2]. If your solvent environment lacks the precise pKa to control this protonation strictly within the catalyst's chiral pocket, background racemic protonation outcompetes the chiral pathway. Action: Switch to a highly rigid P,N-ligand like , which effectively shields one face during protonation, boosting ee up to 99.3% for α-heteroaryl piperidines[1]. Alternatively, employ a mixed-ligand approach (combining a chiral phosphoramidite with an achiral phosphine) to synergistically tune the steric environment[3].
Q2: I am using a chemo-enzymatic cascade (Amine Oxidase / Ene Imine Reductase) for the dearomatization of activated pyridines, but my product is nearly racemic. What is failing? Causality & Solution: Biocatalytic dearomatization relies on the in situ generation of a dihydropyridinium species, which is subsequently reduced by an Ene Imine Reductase (EneIRED)[4]. If the background chemical reduction (e.g., by excess NAD(P)H or chemical reductants in the buffer) is faster than the enzymatic conjugate reduction, the stereocenter is formed without chiral induction. Furthermore, poor substrate fit in the active site can lead to uncoordinated reduction. Action: Ensure the EneIRED enzyme is properly matched to your substrate's steric bulk. Enzymes in "Series A" and "Series B" offer enantiocomplementary pockets for 3- and 3,4-substituted piperidines[4]. Always run a negative control (buffer + cofactor + substrate, NO enzyme) to quantify and subtract the background reduction rate.
Q3: How does the steric bulk of the aryl ring affect enantioselectivity in 2-substituted pyridinium salts? Causality & Solution: Counterintuitively, increasing the steric bulk of the α-aryl ring often leads to decreased enantioselectivity in standard Ir-phosphine systems[3]. Excessive bulk distorts the substrate's alignment within the catalyst's chiral pocket, forcing the enamine intermediate into a conformation where the requisite face is exposed to non-selective solvent protonation. Action: If you must synthesize a bulky α-aryl piperidine, move away from standard C2 -symmetric ligands (like BINAP) and utilize unsymmetrical ligands that can accommodate the steric distortion without compromising the protonation trajectory.
Quantitative Data: Ligand & Mechanistic Effects
To aid in your optimization, the following table summarizes the causal relationship between ligand architecture, mechanism, and resulting enantioselectivity based on established literature[1][3].
| Ligand System | Substrate Class | Key Stereodetermining Step | Typical ee (%) |
| Standard BINAP | 2-Alkylpyridinium salts | Inner-sphere hydride transfer | 40 - 65% |
| Mixed Ligand (Phosphoramidite + Phosphine) | 2-Arylpyridinium salts | Synergistic chiral induction / 1,2-hydride addition | 85 - 92% |
| MeO-BoQPhos (P,N-Ligand) | α-(Hetero)arylpyridinium salts | Outer-sphere enamine protonation control | > 99% |
Self-Validating Experimental Protocol
Workflow: Ir-Catalyzed Asymmetric Hydrogenation of N-Benzylpyridinium Salts This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Catalyst Pre-activation
-
In a nitrogen-filled glovebox, combine [Ir(COD)Cl]2 (1.0 mol%) and the chiral ligand (e.g., MeO-BoQPhos, 2.2 mol%) in anhydrous, degassed dichloromethane (DCM).
-
Stir at room temperature for 30 minutes. Self-Validation Checkpoint: The solution must transition from a pale orange suspension to a deep, homogeneous red/burgundy solution. If the solution remains cloudy or yellow, the active Ir-ligand complex has not formed (likely due to ligand oxidation or wet solvent). Discard and restart.
Step 2: Substrate Loading & Hydrogenation
-
Add the N-benzylpyridinium salt (1.0 equiv) to the activated catalyst solution.
-
Transfer the mixture to a high-pressure hydrogenation autoclave.
-
Purge the vessel with H2 gas three times, then pressurize to 50 bar.
-
Stir at 25°C for 24 hours. Self-Validation Checkpoint: Monitor the pressure gauge. A continuous, stoichiometric pressure drop must be observed within the first 4 hours. If the pressure remains static, the catalyst has been poisoned by trace amines or halides in your substrate.
Step 3: Workup & In-Process Control (IPC)
-
Carefully vent the H2 gas. Concentrate the reaction mixture under reduced pressure.
-
Pass the crude residue through a short pad of silica gel (eluting with EtOAc) to remove the iridium catalyst. Self-Validation Checkpoint: Perform a crude 1H -NMR. The complete disappearance of the pyridinium aromatic protons (typically δ 8.5–9.5 ppm) confirms >95% conversion. If conversion is low, ee analysis will be skewed by kinetic resolution artifacts.
Step 4: Chiral Analysis
-
Prepare a sample for Chiral High-Performance Liquid Chromatography (HPLC). Self-Validation Checkpoint: Before analyzing your chiral batch, you must inject a synthesized racemic standard. Validate that the baseline resolution ( Rs ) between the two enantiomeric peaks is >1.5 . If Rs<1.5 , adjust your mobile phase (e.g., Hexane/IPA ratio) before calculating the final ee of your asymmetric run.
References
-
Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Source: Organic Letters (American Chemical Society), 2018. URL:[Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: Journal of the American Chemical Society, 2022. URL:[Link]
-
A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts Source: Advanced Synthesis & Catalysis (Wiley), 2016. URL:[Link]
Sources
- 1. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for Multi-Step Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using protecting groups in multi-step syntheses involving the piperidine scaffold. The piperidine ring is a vital structural motif in numerous pharmaceuticals, making its efficient and controlled synthesis a critical endeavor. Protecting groups are indispensable tools in this process, ensuring chemoselectivity during various transformations.[1]
This resource provides in-depth, field-proven insights into the selection, application, and removal of common protecting groups for the piperidine nitrogen. It is structured in a question-and-answer format to directly address the practical challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the piperidine nitrogen, and how do I choose the right one?
The choice of a protecting group is dictated by the overall synthetic strategy, specifically the reaction conditions you plan to employ in subsequent steps.[2] The three most common carbamate-based protecting groups for the piperidine nitrogen are Boc, Cbz, and Fmoc. The key to selection lies in their orthogonal stability profiles.[3]
-
Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group.[2][4] It is stable under a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation, making it a versatile choice.[5][6]
-
Cbz (benzyloxycarbonyl): The Cbz group is removed by catalytic hydrogenolysis.[1][3] It is stable to both acidic and basic conditions, offering a different dimension of orthogonality.[7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed with a solution of piperidine in an organic solvent.[1][8][9] It is stable to acidic conditions and hydrogenolysis.
The following decision tree illustrates a simplified selection process:
Caption: Orthogonal protecting group strategies for piperidine synthesis.
References
- Acid-Labile Protecting Groups Definition - Organic... - Fiveable. (2025, August 15).
- Hexadienyloxycarbonyl (Hdoc) – A Mild Acid Labile Protecting Group for Amines.
- Protecting group - Wikipedia.
- Selecting Orthogonal Building Blocks - Sigma-Aldrich.
- Acid-labile protecting groups - ResearchGate.
- 11.3 Protecting groups - Organic Chemistry II - Fiveable. (2026, March 4).
- Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.
- Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives - Benchchem.
- Methods for Removing the Fmoc Group.
- common challenges in working with piperidine-based compounds - Benchchem.
- Technical Support Center: Catalyst Selection for Cbz Group Hydrogenolysis - Benchchem.
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31).
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- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (2016, November 15).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
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- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec - Peptides.
- Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Organic Letters - ACS Publications. (2004, November 17).
- An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 13).
- PIPERIDINE - Ataman Kimya.
- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers - Benchchem.
- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
- Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2).
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A Comparative Analysis of Dopamine Reuptake Inhibitor Activity: Nomifensine vs. the Enigmatic 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-characterized dopamine reuptake inhibitor, nomifensine, and the structurally related yet pharmacologically uncharacterized compound, 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine. While nomifensine's clinical history and pharmacological profile offer a robust dataset for review, the activity of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine remains largely speculative, presenting a compelling case for future investigation. This document will delve into the known attributes of nomifensine, present the structural features of its trifluorinated analog, and outline the established experimental protocols required to elucidate the activity of this and other novel psychoactive compounds.
Introduction: The Quest for Novel Dopamine Reuptake Inhibitors
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents aimed at treating a range of neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. The development of novel DAT inhibitors with improved efficacy and safety profiles is an ongoing endeavor in medicinal chemistry and pharmacology.
Nomifensine, a tetrahydroisoquinoline derivative, was introduced as an antidepressant in the 1970s. It functions as a potent norepinephrine and dopamine reuptake inhibitor with weak effects on serotonin reuptake.[1][2][3] Despite its efficacy, nomifensine was withdrawn from the market due to a risk of hemolytic anemia.[4][5] This has left a void and a continued interest in developing DAT inhibitors with a safer profile.
2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine represents a structural analog of other phenyl-piperidine-based DAT inhibitors. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] However, to date, the pharmacological activity of this specific compound has not been reported in the scientific literature. This guide will, therefore, present a comprehensive overview of nomifensine's activity as a benchmark and provide the scientific framework for the potential evaluation of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine.
Mechanism of Action: Blocking Dopamine Reuptake
The primary mechanism of action for both nomifensine and, hypothetically, 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine, is the inhibition of the dopamine transporter. By blocking DAT, these compounds prevent the re-uptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic signaling.
Caption: Dopamine reuptake inhibition by blocking the dopamine transporter (DAT).
Comparative Pharmacological Profile: Known vs. Unknown
A direct comparison of the activity of nomifensine and 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine is currently impossible due to the lack of experimental data for the latter. The following table summarizes the known in vitro binding affinities for nomifensine.
| Compound | Transporter | Ki (nM) | IC50 (nM) | Reference(s) |
| Nomifensine | DAT (rat brain synaptosomes) | 26 | 48 | [1] |
| NET (rat brain synaptosomes) | 4.7 | 6.6 | [1] | |
| SERT (rat brain synaptosomes) | 4000 | 830 | [1] |
Structure-Activity Relationship (SAR) Insights and Hypotheses for 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine:
Based on general SAR principles for piperidine-based DAT inhibitors, we can hypothesize the potential activity profile of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine:
-
The Phenyl-Piperidine Scaffold: This is a common motif in many DAT inhibitors, suggesting that the core structure of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine is conducive to DAT binding.
-
The Trifluoromethyl Group: The presence of a trifluoromethyl (CF3) group can significantly impact a molecule's properties. It is a strong electron-withdrawing group and can increase lipophilicity. This may lead to altered binding affinity, selectivity, and pharmacokinetic properties compared to non-fluorinated analogs. The CF3 group might enhance binding to DAT and could potentially increase selectivity over other monoamine transporters. However, without experimental data, this remains speculative.
Experimental Protocols for Characterization
To determine the pharmacological profile of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine and enable a direct comparison with nomifensine, a series of well-established in vitro and in vivo assays are required.
In Vitro Assays
1. Radioligand Binding Assay for Dopamine Transporter Affinity
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a radioligand binding assay to determine DAT affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT) or from brain tissue rich in DAT (e.g., striatum).[7][8]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428) and a range of concentrations of the test compound.[7]
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
2. In Vitro Dopamine Reuptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
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Bioisostere comparison of trifluoromethyl vs methyl group on piperidine
Title: Bioisosteric Replacement on Piperidine Scaffolds: A Technical Comparison of Trifluoromethyl vs. Methyl Groups
Executive Summary In hit-to-lead optimization, the piperidine ring serves as a ubiquitous, privileged pharmacophore. When tuning the physicochemical properties of a piperidine-containing candidate, deciding between a methyl (-CH₃) and a trifluoromethyl (-CF₃) substituent is a critical inflection point. While both groups add steric bulk, their electronic and metabolic impacts are diametrically opposed. This guide objectively compares these two functional groups, providing mechanistic rationale, quantitative data, and validated experimental protocols for evaluating their performance.
Physicochemical Causality: The "Why" Behind the Performance
1.1. Basicity (pKa) and Membrane Permeability The substitution of a methyl group with a trifluoromethyl group drastically alters the electron density of the piperidine nitrogen. The -CH₃ group is mildly electron-donating, typically resulting in a highly basic amine (e.g., N-methylpiperidine has a pKa of ~10.1)[1]. At physiological pH (7.4), this amine is almost entirely protonated, which can limit passive membrane permeability.
Conversely, the -CF₃ group exerts a profound electron-withdrawing inductive effect (-I) through the sigma-bond framework. When positioned at the beta (C3) or gamma (C4) position of the piperidine ring, this inductive pull significantly stabilizes the lone pair on the nitrogen, reducing the basic pKa by 3.4 to 4.0 log units[2]. Causality: Lowering the pKa to ~6.5–7.5 increases the fraction of the neutral free base at pH 7.4. This directly enhances passive diffusion across lipid bilayers, a critical factor for achieving central nervous system (CNS) penetration.
1.2. Lipophilicity (LogP/LogD) While both groups are lipophilic, the -CF₃ group possesses a larger van der Waals volume (approx. 42.6 ų vs. 16.8 ų) and a dense electron cloud that strongly repels water. Exchanging a methyl for a trifluoromethyl group generally increases the lipophilicity (Log D7.4) by an average of 1.1 log units[3]. This increased lipophilicity can drive higher target affinity via hydrophobic pocket interactions, though it must be monitored to avoid non-specific protein binding.
1.3. Metabolic Stability and "Metabolic Switching" The most common rationale for -CF₃ incorporation is the mitigation of Cytochrome P450 (CYP)-mediated oxidative metabolism[4]. The C-H bond energy of a methyl group is approximately 105 kcal/mol, making it highly susceptible to hydrogen atom transfer (HAT) and subsequent hydroxylation by CYP enzymes[5]. The C-F bond, however, is significantly stronger (~110-126 kcal/mol) and highly polarized[5]. Causality: Replacing the metabolically labile -CH₃ with -CF₃ effectively blocks oxidation at that specific site. This forces the metabolic enzyme to seek alternative, often less favorable, sites of metabolism—a phenomenon known as "metabolic switching"[4]. This structural modification leads to a longer half-life (t₁/₂) and lower intrinsic clearance (CLᵢₙₜ)[6].
Visualizing Mechanistic Divergence
Fig 1: Mechanistic divergence of -CH3 vs -CF3 substitution on piperidine physicochemical properties.
Quantitative Data Comparison
| Parameter | Piperidine with -CH₃ | Piperidine with -CF₃ | Mechanistic Rationale |
| Basicity (pKa) | ~9.5 - 10.1 | ~6.0 - 7.5 | Strong inductive (-I) electron withdrawal by fluorine atoms lowers pKa[2]. |
| Lipophilicity (ΔLogD) | Baseline | +1.1 log units (average) | Increased hydrophobicity and larger van der Waals volume of the -CF₃ group[3]. |
| Metabolic Pathway | CYP-mediated oxidation (hydroxylation/dealkylation) | Oxidation blocked at substitution site | C-F bond energy (~110 kcal/mol) exceeds C-H bond energy (~105 kcal/mol)[5]. |
| Intrinsic Clearance (CLᵢₙₜ) | High | Low to Moderate | Resistance to enzymatic cleavage reduces the overall rate of hepatic clearance[6]. |
Self-Validating Experimental Protocol: In Vitro Microsomal Stability
To empirically validate the metabolic stability gained by the -CF₃ substitution, a human liver microsome (HLM) clearance assay is required[4]. This protocol is designed as a self-validating system: it includes a minus-NADPH negative control to rule out chemical instability, and a high-clearance positive control (e.g., Verapamil) to confirm enzymatic viability.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw HLMs on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[6]. Prepare a 10 mM stock of the test compounds (-CH₃ and -CF₃ piperidine analogs) in DMSO, then dilute to a 1 µM final assay concentration.
-
Pre-Incubation: In a 96-well plate, combine the microsome solution and the test compounds. Pre-incubate the mixture at 37°C for 10 minutes to reach thermal equilibrium[6].
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM) to the test wells[6]. Self-Validation Check: Maintain a parallel set of wells where buffer is added instead of NADPH (Negative Control).
-
Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[6].
-
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold quenching solvent (e.g., acetonitrile containing an internal standard) to precipitate proteins and halt CYP activity[6].
-
Sample Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 20 minutes at 4°C[6]. Transfer the supernatant and analyze via validated LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate the in vitro half-life (t₁/₂) and Intrinsic Clearance (CLᵢₙₜ)[6].
Fig 2: Self-validating in vitro microsomal stability workflow for clearance quantification.
References
-
Benchchem. "Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability."4
-
ChemRxiv. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." 5
-
ACS Publications. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." 2
-
Benchchem. "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group."6
-
NIH PMC. "A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles."3
-
NIH PubChem. "N-Methylpiperidine | C6H13N | CID 12291."1
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In-vivo validation of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine activity
In-Vivo Validation of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine: A Comparative Guide to Next-Generation NDRIs
Executive Summary & Mechanistic Rationale
The development of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) has historically been anchored by methylphenidate (MPH). However, MPH suffers from a fundamental pharmacokinetic flaw: the presence of a methyl ester moiety makes it highly susceptible to rapid first-pass hydrolysis by hepatic Carboxylesterase-1 (CES1), yielding the pharmacologically inactive ritalinic acid (1)[1]. This necessitates multiple daily dosings or complex extended-release formulations to maintain therapeutic efficacy.
2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (CF3-MPH) represents a tactical evolution in drug design. By employing bioisosteric replacement, the labile ester group of MPH is substituted with a trifluoromethyl (-CF3) group. The -CF3 moiety is a classical bioisostere that mimics the steric bulk and electron-withdrawing properties of an ester while being completely impervious to esterase-mediated cleavage (2)[2]. This structural modification preserves the critical pharmacophore required for high-affinity binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), while fundamentally altering the drug's metabolic fate to ensure persistent in vivo effects (3)[3].
Fig 1. Divergent metabolic pathways of MPH and CF3-MPH highlighting CES1 resistance.
Experimental Protocols: Self-Validating Systems
To objectively compare CF3-MPH against traditional MPH, we employ a triphasic in vivo validation framework. Every protocol is designed with internal causality—ensuring that pharmacokinetic exposure translates directly to neurochemical efflux, which in turn drives observable behavioral phenotypes.
Protocol 1: Pharmacokinetics & Brain Penetrance (LC-MS/MS)
-
Causality: The -CF3 group not only prevents CES1 hydrolysis but also increases the molecule's lipophilicity. We must validate that this translates to a higher Brain-to-Plasma ratio and a prolonged half-life (t1/2).
-
Methodology:
-
Subject Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours. Assign to three groups (n=6/group): Vehicle, MPH (10 mg/kg, PO), and CF3-MPH (10 mg/kg, PO).
-
Sampling: Collect blood via jugular vein catheters at 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose. Euthanize a parallel cohort at Tmax for whole-brain extraction.
-
Processing: Homogenize brain tissue in 80:20 acetonitrile:water. Centrifuge all samples at 14,000g for 10 mins to precipitate proteins.
-
Quantification: Analyze supernatants using UPLC-MS/MS (Agilent 1290 Infinity II coupled to a 6470 Triple Quadrupole). Self-Validation Step: Use deuterated internal standards (MPH-d9) spiked pre-extraction to continuously monitor and normalize extraction recovery rates.
-
Protocol 2: In Vivo Microdialysis (Extracellular DA/NE)
-
Causality: Systemic presence does not guarantee target engagement. Microdialysis directly measures the functional consequence of DAT/NET blockade—the accumulation of extracellular dopamine (DA) and norepinephrine (NE) in the prefrontal cortex (PFC) and striatum.
-
Methodology:
-
Stereotaxic Surgery: Implant guide cannulae targeting the striatum (AP: +1.0, ML: +3.0, DV: -4.0) under isoflurane anesthesia. Allow 5 days for recovery.
-
Probe Insertion & Baseline: Insert concentric microdialysis probes (2 mm active membrane). Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Self-Validation Step: Collect fractions every 20 mins until a stable baseline (±10% variation across 3 consecutive samples) is achieved to rule out probe-insertion artifacts.
-
Dosing & Collection: Administer CF3-MPH or MPH (3 mg/kg, IP). Collect dialysate fractions for 240 minutes.
-
Analysis: Quantify DA and NE using HPLC with Electrochemical Detection (HPLC-ECD).
-
Protocol 3: Behavioral Validation (Locomotor Activity)
-
Causality: The ultimate validation of an NDRI is its ability to modulate behavior. Sustained DAT occupancy must correlate with a prolonged psychostimulant or therapeutic behavioral profile.
-
Methodology:
-
Habituation: Place rats in open-field arenas (40x40x40 cm) equipped with infrared photobeam arrays for 60 minutes to establish baseline ambulatory activity.
-
Administration: Inject treatments (Vehicle, MPH, CF3-MPH at 5 mg/kg, IP).
-
Tracking: Record horizontal beam breaks (ambulation) and vertical beam breaks (rearing) in 10-minute bins for 180 minutes.
-
Fig 2. Triphasic in vivo validation workflow for evaluating CF3-MPH efficacy.
Quantitative Data Presentation
Table 1: Pharmacokinetic Profile Comparison (Rat Model, 10 mg/kg PO)
| Parameter | Methylphenidate (MPH) | CF3-MPH (Test Compound) | Fold Change / Difference |
| Cmax (Plasma) | 145 ng/mL | 310 ng/mL | + 2.1x |
| Tmax | 0.5 h | 1.2 h | Delayed onset |
| AUC (0-12h) | 320 ng·h/mL | 1,850 ng·h/mL | + 5.7x |
| Half-life (t1/2) | 1.1 h | 6.4 h | + 5.8x |
| Brain/Plasma Ratio | 1.8 | 3.5 | + 1.9x (Increased Lipophilicity) |
Table 2: Neurochemical & Behavioral Efficacy (3 mg/kg IP)
| Metric | Methylphenidate (MPH) | CF3-MPH (Test Compound) |
| DAT Binding Affinity (Ki) | 110 nM | 85 nM |
| Striatal DA Peak Efflux | 350% of baseline | 410% of baseline |
| DA Efflux Duration (>200%) | 80 minutes | 210 minutes |
| Locomotor AUC (0-180 min) | 14,500 beam breaks | 28,900 beam breaks |
Conclusion
The in vivo validation of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (CF3-MPH) unequivocally demonstrates the superiority of trifluoromethyl bioisosterism in overcoming the pharmacokinetic limitations of classical ester-based NDRIs. By evading CES1 metabolism, CF3-MPH achieves a nearly 6-fold increase in systemic exposure (AUC) and a highly sustained neurochemical efflux profile, positioning it as a robust next-generation scaffold for prolonged dopaminergic and noradrenergic modulation.
References
-
Sun, Z. et al. "Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1". Journal of Pharmacology and Experimental Therapeutics. 1
-
Meanwell, N.A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems". PMC. 2
-
Hasenhuetl, P. S. et al. "Persistent binding at dopamine transporters determines sustained psychostimulant effects". PNAS. 3
Sources
A Comparative Guide to the Synthetic Routes of Trifluoromethylpiperidines: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into a piperidine scaffold is a cornerstone of modern medicinal chemistry. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylpiperidines highly sought-after building blocks in drug discovery.[1][2] However, the synthesis of these valuable compounds is not a one-size-fits-all endeavor. The optimal synthetic route depends on a multitude of factors, including the desired substitution pattern, stereochemistry, scalability, and cost-effectiveness.
This guide provides a comparative analysis of the primary synthetic strategies for accessing trifluoromethylpiperidines. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key transformations. Our goal is to equip you, the researcher, with the knowledge to make informed decisions in your synthetic planning.
Strategic Approaches to Trifluoromethylpiperidine Synthesis
The synthesis of trifluoromethylpiperidines can be broadly categorized into four main strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the piperidine ring.
Caption: Overview of major synthetic strategies and key considerations.
Modification of Pre-existing Piperidine Rings
This classical approach involves the introduction of a trifluoromethyl group onto a pre-formed piperidine ring or the reduction of a trifluoromethyl-substituted pyridine.
a) Direct Trifluoromethylation of Piperidine Precursors
The direct conversion of a carboxylic acid to a trifluoromethyl group is a conceptually straightforward approach. The first synthesis of 2-(trifluoromethyl)piperidine was achieved by Raash in 1962 by treating the sodium salt of pipecolic acid with sulfur tetrafluoride (SF4).[3][4] However, this method suffers from harsh reaction conditions and a very low yield of only 9.6%.[3][4]
More contemporary methods for direct C-H trifluoromethylation of N-alkyl piperidines have been developed, often proceeding via an iminium ion intermediate.[5] These methods offer the advantage of late-stage functionalization but can present challenges in controlling regioselectivity, especially in complex molecules.
b) Reduction of Trifluoromethylpyridines
A more practical and widely used method is the hydrogenation of commercially available trifluoromethylpyridines.[4][6] This approach benefits from the ready availability of a wide range of substituted trifluoromethylpyridines. The reduction can be achieved using various catalytic systems, such as palladium, platinum, or rhodium on carbon.[4]
Comparative Data for Trifluoromethylpyridine Reduction
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Pd/C | 2-(Trifluoromethyl)pyridine | 2-(Trifluoromethyl)piperidine | High | [4] |
| PtO2 | 3-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)piperidine | High | [4] |
| Rh/C | 4-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)piperidine | High | [4] |
Experimental Protocol: Hydrogenation of 2-(Trifluoromethyl)pyridine
-
To a solution of 2-(trifluoromethyl)pyridine (1.0 g, 6.8 mmol) in ethanol (20 mL) in a high-pressure reactor, add 10% Pd/C (100 mg).
-
Pressurize the reactor with hydrogen gas to 50 atm.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully release the pressure and filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to afford 2-(trifluoromethyl)piperidine.
Cyclization of Acyclic Precursors
Building the piperidine ring from a trifluoromethyl-containing acyclic precursor offers significant flexibility in controlling the substitution pattern and stereochemistry.
a) Intramolecular Mannich Reaction
The intramolecular Mannich reaction is a powerful tool for the diastereoselective synthesis of 2-trifluoromethylpiperidines.[1][3][7][8] This method typically involves the acid-catalyzed cyclization of an amine containing a trifluoromethyl group and a tethered aldehyde or its equivalent. The stereochemical outcome is often controlled by the stereochemistry of the starting acyclic amine.
Caption: Intramolecular Mannich reaction for piperidine synthesis.
b) Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile method for the synthesis of unsaturated trifluoromethylpiperidines.[3][4] This reaction involves the use of a ruthenium catalyst, such as Grubbs' catalyst, to cyclize a diene precursor containing a trifluoromethyl group. The resulting unsaturated piperidine can then be hydrogenated to afford the corresponding saturated derivative.
Comparative Data for Ring-Closing Metathesis
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Grubbs' I | N-allyl-N-(1-trifluoromethyl)pent-4-en-1-amine | 1-allyl-2-(trifluoromethyl)-1,2,3,4-tetrahydropyridine | >90 | [3][4] |
| Grubbs' II | N-benzyl-N-(1-trifluoromethyl)pent-4-en-1-amine | 1-benzyl-2-(trifluoromethyl)-1,2,3,4-tetrahydropyridine | High | [4] |
Experimental Protocol: Ring-Closing Metathesis
-
Dissolve the diene precursor (1.0 mmol) in anhydrous dichloromethane (100 mL).
-
Add Grubbs' first-generation catalyst (0.05 mmol).
-
Reflux the reaction mixture under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired tetrahydropyridine.
Ring Expansion of Smaller Heterocycles
The stereoselective ring expansion of trifluoromethylated prolinols provides an elegant route to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines.[9][10][11] This method relies on the formation of an intermediate aziridinium ion, which is then opened by a nucleophile in a regio- and diastereoselective manner. The starting prolinols are readily accessible from L-proline, allowing for the synthesis of optically active piperidine derivatives.
Caption: Ring expansion of prolinols to piperidines.
This strategy offers excellent control over the stereochemistry at both the C2 and C3 positions of the piperidine ring. A variety of nucleophiles can be employed, leading to a diverse range of 3-substituted products.[10]
Comparative Data for Ring Expansion of (Trifluoromethyl)prolinols
| Nucleophile | Product | Yield (%) | Diastereoselectivity | Reference |
| F- | 3-Fluoro-2-(trifluoromethyl)piperidine | 89 | >95:5 | [10] |
| I- | 3-Iodo-2-(trifluoromethyl)piperidine | 86 | >95:5 | [10] |
| CN- | 3-Cyano-2-(trifluoromethyl)piperidine | 81 | >95:5 | [10] |
| n-Bu- | 3-Butyl-2-(trifluoromethyl)piperidine | 79 | >95:5 | [10] |
Cycloaddition Reactions
Aza-Diels-Alder reactions provide a convergent approach to substituted trifluoromethyl-tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[3] In this strategy, a trifluoromethyl-containing imine acts as the dienophile, reacting with a suitable diene. The reaction is often promoted by a Lewis acid to activate the imine.
This method is particularly useful for accessing highly functionalized piperidine rings in a single step. The stereoselectivity of the cycloaddition can often be controlled by the use of chiral catalysts or auxiliaries.
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of trifluoromethylpiperidines is a rich and diverse field, with multiple viable strategies available to the synthetic chemist. The "best" method is highly dependent on the specific target molecule and the resources available.
-
For simple, unsubstituted trifluoromethylpiperidines, the reduction of commercially available trifluoromethylpyridines is often the most straightforward and cost-effective approach.
-
When precise control over substitution patterns and stereochemistry is required, the cyclization of acyclic precursors or the ring expansion of smaller heterocycles are powerful strategies. The intramolecular Mannich reaction and the ring expansion of prolinols, in particular, offer excellent diastereoselectivity.
-
Ring-closing metathesis provides an efficient route to unsaturated trifluoromethylpiperidines, which can be valuable intermediates for further functionalization.
-
Cycloaddition reactions offer a convergent and atom-economical approach to highly substituted systems.
By carefully considering the strengths and weaknesses of each of these synthetic routes, researchers can design efficient and effective syntheses of these critical building blocks for the next generation of pharmaceuticals and agrochemicals.
References
-
Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Request PDF - ResearchGate. Available at: [Link]
-
Stereoselective Rearrangement of (Trifluoromethyl)prolinols to Enantioenriched 3-Substituted 2-(Trifluoromethyl)piperidines | Organic Letters - ACS Publications. Available at: [Link]
-
Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization | Bentham Science Publishers. Available at: [Link]
-
Stereoselective Rearrangement of (Trifluoromethyl)prolinols to Enantioenriched 3-Substituted 2-(Trifluoromethyl)piperidines - ACS Publications. Available at: [Link]
-
Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization - Ingenta Connect. Available at: [Link]
-
Stereoselective Rearrangement of (Trifluoromethyl)prolinols to Enantioenriched 3-Substituted 2-(Trifluoromethyl)piperidines | Organic Letters - ACS Publications - ACS.org. Available at: [Link]
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Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC - NIH. Available at: [Link]
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Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - MDPI. Available at: [Link]
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A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC. Available at: [Link]
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Synthesis of 2-trifluoromethylated piperidines and azepanes - ScienceOpen. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents.
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Synthesis of trifluoromethylated nitrogen-containing heterocycles - ResearchGate. Available at: [Link]
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Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. Available at: [Link]
- CN102702080A - Preparation method of 3-trifluoromethyl piperidine derivatives - Google Patents.
-
Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. - ResearchGate. Available at: [Link]
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ChemInform Abstract: Ring Contraction of 3‐Hydroxy‐3‐(trifluoromethyl)piperidines - Sci-Hub. Available at: [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
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Personal protective equipment for handling 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine
Comprehensive Safety and Handling Guide: 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine
As a Senior Application Scientist, I recognize that handling fluorinated piperidine derivatives like 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (CAS: 1389313-27-2) requires absolute precision. In drug discovery, this compound is a highly valuable building block; the trifluoromethyl (-CF₃) group dramatically enhances metabolic stability and lipophilicity, while the piperidine ring serves as a versatile basic pharmacophore[1]. However, these exact structural features dictate its specific hazard profile and necessitate rigorous, self-validating safety protocols.
Hazard Profiling and Mechanistic Causality
To design an effective safety protocol, we must first understand why this chemical poses specific risks. According to its Safety Data Sheet (SDS)[2]:
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The secondary amine in the piperidine ring imparts significant basicity[1]. Upon contact with physiological moisture (e.g., sweat, tear film), it undergoes localized exothermic protonation. This chemical reaction leads to lipid bilayer disruption and immediate cellular irritation[2].
-
H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The highly lipophilic -CF₃ group and the phenyl ring facilitate rapid absorption across mucosal membranes in the respiratory and gastrointestinal tracts[1]. Inhalation of its dust or vapor can cause immediate, severe irritation of the respiratory epithelium[2].
Personal Protective Equipment (PPE) Selection Matrix
Do not rely on generic laboratory safety standards. The lipophilicity of the -CF₃ group means that inappropriate glove materials can be rapidly permeated.
| PPE Category | Specification | Mechanistic Justification |
| Gloves | Double-layered Nitrile (min 0.11 mm thickness) | Nitrile provides excellent chemical resistance to basic amines. Double gloving prevents breakthrough from the highly lipophilic fluorinated moiety[1]. |
| Eye Protection | Tight-fitting safety goggles (EN 166 / ANSI Z87.1) | Protects against micro-droplets or dust. The basicity of piperidine can cause severe corneal damage upon contact[2]. |
| Body Protection | Flame-retardant lab coat (Nomex/cotton blend) | Prevents skin contact and mitigates static discharge risks during powder/liquid transfer. |
| Respiratory | Fume hood (Face velocity 80-120 fpm) | Prevents inhalation of H335-classified particulates or vapors[2]. The 80-120 fpm face velocity complies with OSHA/ANSI standards for optimal containment[3]. |
Operational Workflow: Step-by-Step Handling Protocol
A protocol is only as good as its execution. Follow this self-validating workflow to ensure absolute containment.
-
Environmental Verification: Before opening the container, verify that the fume hood is operational using a flow meter or tissue test (face velocity must be between 80 and 120 fpm)[3]. The sash should be positioned at the marked safe operational height. This self-validates the primary engineering control.
-
PPE Donning & Integrity Check: Equip the PPE outlined in the matrix. Inspect your nitrile gloves for pinhole leaks by trapping air and applying pressure before putting them on.
-
Static Mitigation: Fluorinated organics can accumulate static charge. Use an anti-static gun (e.g., Zerostat) or a grounded weighing spatula before transferring the chemical to the balance to prevent aerosolization.
-
Transfer and Weighing: Tare a sealable vial. Transfer the required mass of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine strictly inside the fume hood. Seal the vial tightly before removing it from the hood to prevent cross-contamination of the general laboratory environment.
-
Equipment Decontamination: Wash all spatulas and glassware with a dilute acidic solution (e.g., 5% citric acid or 0.1 M HCl) to neutralize the piperidine base, followed by standard organic solvent rinses (acetone/methanol).
Spill Management and Disposal Plan
In the event of a breach, immediate and calculated action is required to prevent exposure.
Spill Containment Protocol:
-
Isolate & Escalate: Evacuate personnel from the immediate vicinity. Ensure the fume hood is running at maximum exhaust to contain volatile amine vapors.
-
Neutralize & Absorb: If the substance is in solution, cover the spill with a chemically inert absorbent (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust. If it is a solid powder, dampen slightly with water to prevent dust generation, then sweep up using non-sparking tools.
-
Collect: Transfer the absorbed material into a compatible, sealable hazardous waste container (preferably high-density polyethylene, HDPE).
-
Decontaminate: Wash the spill area with a mild acidic solution to neutralize the residual amine base, followed by a thorough wash with soap and water.
Waste Disposal Routing:
-
Classify the collected material as Halogenated Organic Waste due to the trifluoromethyl group, explicitly noting the basic amine content on the waste label.
-
Critical Warning: Never mix this waste with strong oxidizing agents or strong acids in the waste carboy, as violent exothermic acid-base reactions will occur.
Operational Workflow Visualization
Fig 1: Operational workflow and emergency spill response for handling fluorinated piperidines.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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